molecular formula C4H9BO2 B1355232 Cyclobutylboronic acid CAS No. 849052-26-2

Cyclobutylboronic acid

Cat. No.: B1355232
CAS No.: 849052-26-2
M. Wt: 99.93 g/mol
InChI Key: MIUALDDWOKMYDA-UHFFFAOYSA-N
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Description

Cyclobutylboronic acid is a useful research compound. Its molecular formula is C4H9BO2 and its molecular weight is 99.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUALDDWOKMYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584591
Record name Cyclobutylboronic acid
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Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-26-2
Record name Cyclobutylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylboronic acid
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Foundational & Exploratory

Synthesis of Cyclobutylboronic Acid from Cyclobutylmagnesium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclobutylboronic acid from cyclobutylmagnesium bromide. This transformation is a key process for introducing the cyclobutyl moiety in drug discovery and development, as this compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions. This document outlines the core synthetic strategy, summarizes quantitative data, provides a detailed experimental protocol, and includes visual representations of the reaction pathway and experimental workflow.

Core Synthetic Strategy

The most common and effective method for the synthesis of this compound involves a two-step process:

  • Formation of the Grignard Reagent: Cyclobutyl bromide is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form cyclobutylmagnesium bromide. This is a standard Grignard reaction that requires anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.

  • Borylation and Hydrolysis: The freshly prepared cyclobutylmagnesium bromide is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. This reaction forms a boronic ester intermediate. Subsequent acidic hydrolysis of the boronic ester yields the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from cyclobutylmagnesium bromide, compiled from various sources.

ParameterValueNotes
Reactants
Cyclobutyl bromide1.0 eqStarting material
Magnesium turnings1.1 - 1.5 eqFor Grignard reagent formation
Trialkyl borate (e.g., Trimethyl borate)1.1 - 1.3 eqBorylating agent
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to dissolve reactantsEthereal solvent is crucial for Grignard formation
Reaction Conditions
Grignard Formation TemperatureRoom temperature to gentle refluxInitiation may require gentle heating
Borylation Temperature-78 °C to -50 °CLow temperature is critical to prevent side reactions
HydrolysisAqueous acid (e.g., HCl)To quench the reaction and hydrolyze the boronic ester
Yield 27% - 90%Varies depending on reaction scale and purification method.[1]
Purification Recrystallization, Column ChromatographyPurification can be challenging due to the polar nature of boronic acids.[2][3]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) or Methyl tert-butyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Add a few drops of cyclobutyl bromide to initiate the reaction. The reaction can be initiated by gentle heating if necessary.

    • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining cyclobutyl bromide dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve trimethyl borate in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cold trimethyl borate solution via a cannula or dropping funnel. A white precipitate may form during the addition.[1]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C. Stir the mixture for 1 hour.[1]

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane or methyl tert-butyl ether.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a white solid.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[1] Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel, though this can be challenging.[2] Another method involves forming a salt by treating the crude product with a base, followed by extraction and acidification to recover the pure boronic acid.[4]

Visualizations

Reaction Pathway

Reaction_Pathway CyclobutylBromide Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide CyclobutylBromide->Grignard + Mg / THF Magnesium Mg BoronicEster This compound dimethyl ester Grignard->BoronicEster + B(OCH3)3 -78 °C TrimethylBorate B(OCH3)3 CyclobutylboronicAcid This compound BoronicEster->CyclobutylboronicAcid + H3O+ Hydrolysis H3O+

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start GrignardFormation 1. Grignard Reagent Formation (Cyclobutyl Bromide + Mg in THF) Start->GrignardFormation Borylation 2. Borylation (Add Grignard to Trimethyl Borate at -78 °C) GrignardFormation->Borylation Hydrolysis 3. Hydrolysis (Quench with aq. HCl) Borylation->Hydrolysis Extraction 4. Extraction (with Dichloromethane or MTBE) Hydrolysis->Extraction Drying 5. Drying (with Anhydrous MgSO4) Extraction->Drying Concentration 6. Concentration (Rotary Evaporation) Drying->Concentration Purification 7. Purification (Recrystallization or Chromatography) Concentration->Purification End Pure this compound Purification->End

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Ethereal solvents like THF are highly flammable.

  • Cyclobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the cyclobutyl moiety into a diverse range of molecules. Its utility in the construction of complex organic architectures makes a thorough understanding of its physicochemical properties essential for reaction optimization, purification, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic look at its most common application, the Suzuki-Miyaura cross-coupling reaction.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its solubility, reactivity, and pharmacokinetic profile in drug discovery and development.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₄H₉BO₂[1][2][3]
Molecular Weight 99.92 g/mol [1][2][3]
Appearance White to off-white solid/powder[1][4]
Melting Point 118-123 °C (lit.)[1][4][5]
Boiling Point 219 °C (predicted)[4][5]
Density 1.06 g/cm³ (predicted)[4][5]
Table 2: Chemical and Drug-Likeness Properties
PropertyValueReference
pKa 10.47 ± 0.20 (Predicted)[4]
LogP 0.0133 (Calculated)
Topological Polar Surface Area (TPSA) 40.46 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of physicochemical properties. The following sections outline generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method [2][6][7]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. For high-melting solids like this compound, this is often predicted. A general experimental protocol for liquids is provided for context.

Methodology: Micro Boiling Point Determination [8][9]

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued, and the liquid is allowed to cool.

  • Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.

Methodology: Dynamic Method [10][11][12]

  • Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known volume or mass of a specific solvent to create solutions of varying concentrations.

  • Apparatus Setup: Each vial is sealed and placed in a temperature-controlled bath equipped with a magnetic stirrer and a turbidity probe.

  • Measurement: The temperature of the bath is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) while the solution is stirred. The turbidity of the solution is continuously monitored.

  • Data Analysis: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that concentration. This is repeated for all concentrations to construct a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration [13][14][15][16][17]

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3][18][19][20]

  • Standard Preparation: A series of standard compounds with known LogP values are selected. Standard solutions of these compounds and a solution of this compound are prepared in a suitable solvent.

  • HPLC System: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Chromatography: The standard solutions and the sample solution are injected into the HPLC system, and their retention times are recorded.

  • Data Analysis: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standard compounds. The retention time of this compound is used to calculate its k', and its LogP is then determined from the calibration curve.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (this compound) with an organohalide or triflate.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][21]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Organohalide (R¹-X) PdII_complex R¹-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Activated Boronate Coupled_PdII R¹-Pd(II)Ln-R² Transmetalation->Coupled_PdII Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R²-B(OH)₂ (this compound) Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination Coupled_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Halide R¹-X Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Organohalide - Palladium Catalyst - Ligand - Base - Solvent start->reagents degas Degas Reaction Mixture (e.g., N₂ or Ar sparging) reagents->degas heat Heat to Reaction Temperature (with stirring) degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Cyclobutylboronic Acid (CAS No. 849052-26-2): A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutylboronic acid, registered under CAS number 849052-26-2, is a versatile reagent in modern organic synthesis, primarily recognized for its role in palladium-catalyzed cross-coupling reactions. Its unique cyclobutyl moiety makes it a valuable building block for introducing this four-membered ring system into a wide array of molecular architectures, a structural motif of increasing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the practicing scientist.

Physicochemical and Safety Data

This compound is a white to off-white powder.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 849052-26-2[2][3]
Molecular Formula C₄H₉BO₂[2][4][5]
Molecular Weight 99.92 g/mol [2][4][5]
Melting Point 118-123 °C[1][4]
Boiling Point 219 °C (Predicted)[1]
Density 1.06 g/cm³ (Predicted)[1]
pKa 10.47 ± 0.20 (Predicted)[1]
Storage Temperature 2-8 °C[1][4]
SMILES OB(O)C1CCC1[1][4]
InChI 1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2[1][4]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) respirator, should be worn when handling this compound.[4] It should be stored in a well-ventilated place with the container tightly closed.[6]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][7] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, and the use of this compound allows for the direct installation of a cyclobutyl group onto aromatic and heteroaromatic systems.[1][7]

The general workflow for a Suzuki-Miyaura coupling reaction involving an organoborane is depicted below.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid This compound (R'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation pd_r_r_prime R-Pd(II)-R' transmetalation->pd_r_r_prime reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-R') reductive_elimination->product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Preparation of Potassium Cyclobutyltrifluoroborate (B12209022)

For use in Suzuki-Miyaura cross-coupling reactions, this compound is often converted to its corresponding potassium trifluoroborate salt, which can exhibit enhanced stability and reactivity.

Methodology:

  • Dissolve this compound (9.1 mmol) in methanol (B129727) (20 mL) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (11.1 mL) dropwise to the stirring solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Remove the solvent in vacuo and dry the resulting solid under vacuum overnight.

  • The crude solid can be further purified by extracting three times via sonication for 15 minutes.[8]

Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Heteroaryl Chlorides

This protocol provides a general procedure for the coupling of the prepared potassium cyclobutyltrifluoroborate with a heteroaryl chloride, exemplified by the synthesis of 5-cyclopropyl-2-methoxypyridine (B3210207) (note: the reference uses cyclopropyl, but the procedure is adaptable for cyclobutyl).[8]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • n-Butyl di-tert-butylphosphine (B3029888) (n-BuPAd₂)

  • Potassium cyclobutyltrifluoroborate

  • Cesium carbonate (Cs₂CO₃)

  • Heteroaryl chloride (e.g., 2-chloro-5-methoxypyridine)

  • Solvent (e.g., Toluene/Dioxane mixture)

Procedure:

  • In a glove box, charge a microwave vial with Pd(OAc)₂ (0.01 mmol), n-BuPAd₂ (0.015 mmol), potassium cyclobutyltrifluoroborate (0.505 mmol), and Cs₂CO₃ (1.5 mmol).[8]

  • Seal the tube with a cap lined with a disposable Teflon septum.

  • Add the heteroaryl chloride and solvent.

  • The reaction can be heated conventionally or under microwave irradiation to drive it to completion.

  • Upon completion, the reaction mixture is filtered, and the product is isolated and purified, typically by column chromatography.

The following diagram illustrates a generalized workflow for this type of cross-coupling experiment.

Suzuki_Workflow start Start reagents Weigh and combine catalyst, ligand, boronate salt, and base in a reaction vessel. start->reagents add_reactants Add aryl/heteroaryl halide and solvent. reagents->add_reactants reaction Heat the reaction mixture (conventional or microwave). add_reactants->reaction workup Reaction workup: - Cool to room temperature - Filter to remove solids reaction->workup purification Purify the crude product (e.g., column chromatography). workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Figure 2. Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Broader Context and Future Directions

While the primary application of this compound is in Suzuki-Miyaura cross-coupling, its utility extends to other palladium-catalyzed reactions, such as the arylation and alkylation of diphenylisoxazole.[1] The introduction of the cyclobutyl group can be a key step in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For instance, B-Cyclobutylboronic Acid has been considered for its potential to enhance the characteristics of Phase Change Materials (PCMs) used in thermal management.[1][7]

The logical decision to use this compound over other boronic acids or alternative coupling partners often depends on the specific synthetic goal. The following diagram outlines some of these considerations.

Reagent_Choice goal Synthetic Goal: Incorporate a cyclobutyl moiety suzuki Is Suzuki-Miyaura coupling the chosen method? goal->suzuki use_cba Use this compound or its derivatives (e.g., trifluoroborate salt) suzuki->use_cba Yes alternative_methods Consider alternative synthetic routes: - Cycloaddition reactions - Ring expansion/contraction suzuki->alternative_methods No boronic_acid_vs_ester Consider the form of the reagent: - Boronic acid (readily available) - Trifluoroborate salt (often more stable) - Boronic ester (alternative for specific conditions) use_cba->boronic_acid_vs_ester

Figure 3. Decision logic for employing this compound in synthesis.

As the field of drug discovery continues to explore novel chemical space, the demand for unique building blocks like this compound is expected to grow. Further research into its applications, particularly in the synthesis of biologically active compounds, will undoubtedly uncover new opportunities for this versatile reagent.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the cyclobutyl moiety into a diverse range of molecular architectures. A thorough understanding of its structural characterization is paramount for its effective utilization. This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, offering insights into its chemical structure and purity. Due to the limited availability of publicly accessible, experimentally-derived spectral data with complete assignment, this guide presents a predicted ¹H NMR spectrum alongside a comprehensive interpretation based on established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and typical chemical shift ranges for similar structural motifs.

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
2.5 - 2.8Quintet (quint)8.51H
1.9 - 2.2Multiplet (m)-4H
1.7 - 1.9Multiplet (m)-2H
-B(OH)₂4.5 - 5.5Broad Singlet (br s)-2H

Spectral Interpretation and Rationale

The structure of this compound dictates a distinct pattern in its ¹H NMR spectrum. The cyclobutyl ring protons are categorized into three magnetically non-equivalent sets: the α-proton (methine proton attached to the boron-bearing carbon), the β-protons (four methylene (B1212753) protons adjacent to the methine), and the γ-protons (two methylene protons at the 'bottom' of the ring).

Logical Flow of Spectral Assignment

Caption: Logical relationship between proton environments and predicted ¹H NMR signals.

  • α-Proton (Hα): This proton is directly attached to the carbon atom bonded to the electron-withdrawing boronic acid group. Consequently, it is the most deshielded of the aliphatic protons, appearing furthest downfield in the range of δ 2.5-2.8 ppm. It is coupled to the four adjacent β-protons, resulting in a theoretical splitting pattern of a quintet (n+1 rule, where n=4).

  • β-Protons (Hβ): The four protons on the two carbons adjacent to the C-B bond are expected to resonate in the region of δ 1.9-2.2 ppm. Due to the puckered nature of the cyclobutane (B1203170) ring, these protons are diastereotopic and will exhibit complex coupling with each other, the α-proton, and the γ-protons. This complexity typically results in a broad, unresolved multiplet.

  • γ-Protons (Hγ): The two protons on the carbon furthest from the boronic acid group are the most shielded of the ring protons, and their signal is predicted to appear in the δ 1.7-1.9 ppm range. Similar to the β-protons, they will experience complex coupling with the neighboring β-protons, leading to a multiplet.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the NMR solvent. This exchange averages their magnetic environments, resulting in a single, broad resonance. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but typically appears in the δ 4.5-5.5 ppm range.

Spin-Spin Coupling Pathway```dot

Cyclobutylboronic Acid: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutylboronic acid is a versatile reagent in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. As with many organoboron compounds, a thorough understanding of its stability and handling is paramount to ensure successful and reproducible experimental outcomes. This guide provides an in-depth technical overview of the stability and handling considerations for this compound, supported by experimental methodologies and data where available.

Physicochemical Properties

This compound is typically an off-white to white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₄H₉BO₂[2]
Molecular Weight99.92 g/mol [2]
Melting Point118-123 °C (lit.)[1]
pKa10.47 ± 0.20 (Predicted)[1]
FormSolid/Powder[1]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and the presence of other chemical species. While boronic acids are generally considered bench-stable, their reactivity makes them susceptible to degradation under certain conditions.

Thermal Stability

General Considerations for Thermal Stability:

  • Dehydration and Trimerization: Upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but prolonged heating can lead to irreversible decomposition.

  • Oxidation: At elevated temperatures, especially in the presence of oxygen, oxidation of the carbon-boron bond can occur, leading to the formation of boric acid and cyclobutanol.

A workflow for assessing thermal stability is outlined below:

Thermal_Stability_Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (e.g., 10°C/min ramp in N2) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Analysis Data Analysis: - Onset of decomposition - Mass loss steps - Endothermic/Exothermic events TGA->Analysis DSC->Analysis Report Thermal Stability Report Analysis->Report

Figure 1: Workflow for Thermal Stability Analysis.

Hygroscopicity

The presence of hydroxyl groups makes boronic acids susceptible to moisture absorption from the atmosphere. While quantitative hygroscopicity data for this compound is not available, the general hygroscopic nature of small organic molecules with polar functional groups is well-established.[5][6]

Consequences of Moisture Absorption:

  • Hydrolysis of Boroxines: Absorbed water can convert any boroxine (B1236090) anhydrides back to the monomeric boronic acid.

  • Physical State Changes: Significant water uptake can lead to clumping or deliquescence of the solid material, making accurate weighing and handling difficult.

  • Potential for Degradation: The presence of water can facilitate certain degradation pathways, particularly at elevated temperatures or non-neutral pH.

A standard experimental protocol to determine hygroscopicity involves dynamic vapor sorption (DVS) analysis.

pH Stability

The stability of boronic acids and their derivatives is highly dependent on the pH of the medium.[7][8]

  • Acidic Conditions: In acidic media, protodeboronation can occur, where the carbon-boron bond is cleaved to yield cyclobutane (B1203170) and boric acid. While this process is generally slow for alkylboronic acids, it can be accelerated by strong acids and elevated temperatures.

  • Neutral to Mildly Basic Conditions (pH 7-10): Boronic acids are generally most stable in this pH range. They exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form (pKa ≈ 9).[9]

  • Strongly Basic Conditions: While a base is required to activate boronic acids for Suzuki-Miyaura coupling, prolonged exposure to strong bases can lead to degradation.[10]

The pH-dependent equilibrium of this compound is depicted below:

pH_Equilibrium Trigonal Cyclobutyl-B(OH)2 (Trigonal) Tetrahedral [Cyclobutyl-B(OH)3]- (Tetrahedral) Trigonal->Tetrahedral + OH- Tetrahedral->Trigonal + H+

Figure 2: pH-Dependent Equilibrium of this compound.

Compatibility with Solvents and Reagents

This compound exhibits good solubility in many common organic solvents such as tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). It is generally incompatible with strong oxidizing agents, which can cleave the C-B bond.[11]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity and reactivity of this compound.

Recommended Storage Conditions:

  • Temperature: 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture uptake.

  • Container: Keep in a tightly sealed container in a dry and well-ventilated place.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, a respirator is recommended.[12]

  • Avoid Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.[12]

  • Hygienic Practices: Wash hands thoroughly after handling.

Experimental Protocols

Protocol for Purity Assessment by HPLC

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of boronic acids and detecting degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject 5-10 µL of the sample solution.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • The purity can be determined by the relative peak area of the main component.

HPLC_Workflow Sample This compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase C18 Column Inject->Separate Detect UV Detector Separate->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Figure 3: Workflow for HPLC Purity Analysis.

Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R-B(OH)2 (R=Cyclobutyl) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 4: Simplified Suzuki-Miyaura Coupling Pathway.

Conclusion

This compound is a valuable synthetic building block. Its stability is a key consideration for its successful application. By adhering to proper storage and handling protocols and being mindful of its sensitivity to heat, moisture, and pH, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The experimental protocols provided herein offer a starting point for the quality control and application of this important reagent. Further investigation into the specific quantitative stability parameters of this compound would be a valuable contribution to the field.

References

An In-Depth Technical Guide on Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the molecular properties of cyclobutylboronic acid, a compound of interest in various chemical and pharmaceutical research applications.

Core Molecular Data

This compound is a member of the boronic acid family, characterized by a cyclobutane (B1203170) ring attached to a boronic acid moiety. This structure imparts specific chemical properties that are leveraged in synthetic chemistry and drug design.

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₄H₉BO₂[1][2][3][4][5]
Molecular Weight 99.92 g/mol [1][3][4][5] or 99.93 g/mol [2]
Synonyms Cyclobutaneboronic acid[1][5]
CAS Number 849052-26-2[1][2][3][4]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is a standard procedure in analytical chemistry. High-resolution mass spectrometry (HRMS) is typically employed to ascertain the accurate mass and, consequently, the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the types and number of atoms present.

  • Mass Spectrometry for Molecular Weight and Formula Determination:

    • A high-purity sample of this compound is ionized, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • The ionized molecules are then passed through a mass analyzer, which separates them based on their mass-to-charge ratio.

    • High-resolution instruments provide a highly accurate mass measurement, which can be used to deduce the precise elemental formula from a limited number of possibilities.

  • NMR Spectroscopy for Structural Confirmation:

    • ¹H NMR and ¹³C NMR spectra are acquired to identify the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

    • ¹¹B NMR is specifically used to characterize the boron center.

    • The integration and splitting patterns in the spectra help to confirm the cyclobutyl structure and the presence of the boronic acid group.

Logical Workflow for Compound Characterization

The process of identifying and confirming the molecular formula and weight of a chemical compound follows a logical and systematic workflow.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep ms_analysis Mass Spectrometry (MS) sample_prep->ms_analysis nmr_analysis NMR Spectroscopy sample_prep->nmr_analysis elemental_analysis Elemental Analysis sample_prep->elemental_analysis mw_determination Molecular Weight Determination ms_analysis->mw_determination structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation formula_confirmation Formula Confirmation elemental_analysis->formula_confirmation mw_determination->formula_confirmation formula_confirmation->structure_elucidation

Caption: Workflow for Chemical Compound Characterization.

References

solubility of cyclobutylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Cyclobutylboronic Acid in Organic Solvents

Introduction

This compound (C₄H₉BO₂) is an organoboron compound featuring a cyclobutane (B1203170) ring attached to a boronic acid moiety.[1][2][3] As with other boronic acids, it serves as a critical building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] An understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure optimized reaction conditions, effective purification, and successful formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates general solubility principles for boronic acids, presents data for analogous compounds to infer solubility trends, and provides a detailed experimental protocol for determining solubility.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids is governed by the interplay between the properties of the solute (the boronic acid derivative) and the solvent. Key factors include:

  • Polarity : The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding. This generally confers solubility in polar solvents.[4]

  • Substituents : The organic substituent on the boron atom significantly influences overall polarity and solubility. The cyclobutyl group in this compound is nonpolar, which will affect its solubility profile compared to arylboronic acids.

  • Solvent Type :

    • Protic Solvents (e.g., alcohols) : Can act as hydrogen bond donors and acceptors, often leading to good solubility.

    • Polar Aprotic Solvents (e.g., acetone, acetonitrile, THF) : Can accept hydrogen bonds and have significant dipole moments, generally making them effective solvents for boronic acids.[5]

    • Nonpolar Solvents (e.g., hydrocarbons) : Typically poor solvents for boronic acids due to the polarity of the -B(OH)₂ group.[5]

  • Dehydration : A critical consideration for boronic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[6] This equilibrium can complicate solubility measurements and affect the behavior of the compound in solution.

Solubility Data for Analogous Boronic Acids

Due to the limited availability of specific quantitative data for this compound, this section presents data for phenylboronic acid and its derivatives. This information can serve as a valuable proxy for estimating the solubility behavior of this compound. The data is typically presented as the mole fraction (x) at which the compound is soluble at a given temperature.

CompoundSolventTemperature (°C)Solubility (Mole Fraction, x)Reference
Phenylboronic AcidAcetone~25~0.15
Phenylboronic AcidChloroform~25~0.08
Phenylboronic AcidDipropyl Ether~25~0.20
Phenylboronic AcidMethylcyclohexane~25<0.01
Phenylboronic Acid Pinacol (B44631) EsterChloroform~25~0.35
Phenylboronic Acid Pinacol EsterMethylcyclohexane~25~0.20
Isobutoxyphenylboronic Acid (ortho)Acetone25~0.25[6]
Isobutoxyphenylboronic Acid (ortho)Chloroform25~0.30[6]

Note: The data presented is approximated from graphical representations in the cited literature and should be used for estimation purposes. It is highly recommended that researchers determine the precise solubility for their specific experimental conditions.

Esterification of the boronic acid, for instance to a pinacol ester, generally increases solubility in less polar organic solvents.[7] The introduction of an isobutoxy group to phenylboronic acid also tends to increase its solubility in most of the tested organic solvents.[6]

Experimental Protocol: Solubility Determination by the Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach involves measuring the temperature at which a solid solute of a known composition completely dissolves in a solvent upon controlled heating.[6][8][9]

Materials and Apparatus
  • Compound : High-purity this compound.

  • Solvents : High-purity, anhydrous organic solvents of interest.

  • Apparatus :

    • Jacketed glass vessel or sealed glass vials.

    • Analytical balance (precision ±0.1 mg).

    • Programmable circulating thermostat bath (precision ±0.1 °C).

    • Calibrated thermometer or temperature probe (precision ±0.1 °C).

    • Magnetic stirrer and stir bars.

    • Turbidity sensor or luminance probe (or laser beam and photodetector). Visual observation can be used but is less precise.

Procedure
  • Sample Preparation :

    • Accurately weigh a specific amount of this compound into the glass vessel/vial.

    • Add a precise amount of the chosen organic solvent to achieve a known mole fraction or concentration.

    • Add a magnetic stir bar.

    • Seal the vessel tightly to prevent solvent evaporation and contamination from atmospheric moisture.[7]

  • Measurement :

    • Place the sealed vessel in the thermostat bath and begin vigorous stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[7][8]

    • Continuously monitor the turbidity of the solution using the probe or by visual inspection.[8]

  • Data Collection :

    • The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the solubility temperature for that specific composition. Record this temperature.

    • Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining solubility.

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Solute (this compound) B Add Solvent (Known Volume/Mass) A->B C Seal Vessel B->C D Place in Bath & Begin Stirring C->D E Heat at Controlled Rate (e.g., 0.2 °C/min) D->E F Monitor Turbidity E->F G Record Temperature at Complete Dissolution F->G H Repeat for Multiple Concentrations G->H I Plot Solubility Curve (Temp vs. Concentration) H->I

Caption: Workflow for Dynamic Solubility Determination.
Role of Solubility in Suzuki-Miyaura Coupling

Solubility is a critical factor for the success of homogeneous catalysis reactions like the Suzuki-Miyaura coupling. All reactants must be sufficiently soluble in the chosen solvent system for the reaction to proceed efficiently.

G Logical Flow for Suzuki-Miyaura Coupling cluster_reactants Reactant Solubility Check A Select Solvent System F Are all components soluble? A->F B This compound C Aryl Halide D Palladium Catalyst E Base G Proceed with Reaction F->G Yes H Reaction Fails or is Inefficient F->H No I Select Alternative Solvent/Conditions H->I I->A

Caption: Role of solubility in Suzuki-Miyaura coupling.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is sparse in current literature, a robust understanding can be extrapolated from the behavior of analogous boronic acids. The solubility is generally favored in polar aprotic and protic solvents. For applications requiring high precision, the dynamic method provides a reliable experimental framework for determining the exact solubility of this compound under specific conditions. This foundational data is crucial for optimizing its use in synthetic chemistry and advancing its applications in drug discovery and materials science.

References

The Genesis of a Versatile Building Block: Discovery and First Synthesis of Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the foundational chemistry of cyclobutylboronic acid, a valuable reagent in modern organic synthesis. While the specific moment of its initial discovery remains nuanced within the broader development of organoborane chemistry, this document outlines the first established and most probable method for its synthesis. The core of this methodology lies in the well-precedented reaction of a Grignard reagent with a trialkyl borate (B1201080), a cornerstone of organoboron chemistry pioneered by early researchers in the field.

This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis and fundamental properties of this versatile chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 849052-26-2
Molecular Formula C₄H₉BO₂
Molecular Weight 99.92 g/mol
Appearance White to off-white solid
Melting Point 118-123 °C

The First Established Synthesis: A Grignard-Based Approach

The inaugural synthesis of this compound is predicated on the reaction of cyclobutylmagnesium bromide with a trialkyl borate, followed by acidic hydrolysis. This method remains a fundamental and reliable route for the preparation of various alkylboronic acids.

The logical workflow for this synthesis is depicted in the following diagram:

First_Synthesis_Workflow Logical Workflow for the First Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A Cyclobutyl Bromide D Cyclobutylmagnesium Bromide A->D B Magnesium Metal B->D C Anhydrous Ether C->D Solvent F This compound Diisopropyl Ester D->F E Triisopropyl Borate E->F H This compound F->H G Aqueous Acid (e.g., HCl) G->H

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the first established synthesis of this compound.

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 2 M)

  • Sodium sulfate (B86663) (anhydrous)

  • Hexanes

Procedure:

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings are added to the flask, followed by a small crystal of iodine.

  • A solution of cyclobutyl bromide in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining cyclobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Triisopropyl Borate (Borylation)

  • In a separate three-necked round-bottom flask, a solution of triisopropyl borate in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The freshly prepared cyclobutylmagnesium bromide solution is then added dropwise to the cooled triisopropyl borate solution, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

  • The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester. The pH should be adjusted to be acidic.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes, to afford pure this compound as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the Grignard method. Yields and purity are representative of this established procedure.

Table 2: Representative Quantitative Data for the Synthesis of this compound

ParameterValue
Reactant Molar Ratios
Cyclobutyl Bromide : Magnesium1 : 1.1
Cyclobutyl Bromide : Triisopropyl Borate1 : 1.2
Typical Yield 60-75%
Purity (by ¹H NMR) >95%

Reaction Pathway

The chemical transformation from cyclobutyl bromide to this compound can be visualized in the following reaction pathway diagram.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound reactant1 Cyclobutyl Bromide intermediate1 Cyclobutylmagnesium Bromide reactant1->intermediate1 + reactant2 Mg reactant2->intermediate1 + reactant3 Anhydrous Ether reactant3->intermediate1 solvent intermediate2 This compound Diisopropyl Ester intermediate1->intermediate2 + reactant4 Triisopropyl Borate reactant4->intermediate2 product This compound intermediate2->product + reactant5 H₃O⁺ reactant5->product

Caption: Reaction pathway for this compound synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction represents a fundamental and historically significant method in organoborane chemistry. This in-depth guide provides the essential technical details, quantitative data, and visual representations for a thorough understanding of this process. The accessibility of this compound through this robust method has paved the way for its widespread use in modern synthetic applications, particularly in cross-coupling reactions for the construction of complex molecules in the pharmaceutical and materials science industries.

Theoretical Insights into the Structure of Cyclobutylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical underpinnings of the structure of cyclobutylboronic acid. While dedicated computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical investigations of analogous structures, namely n-butylboronic acid and cyclobutane (B1203170), to provide a comprehensive understanding of its geometric, energetic, and spectroscopic properties. This guide is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics of this compound, leveraging high-level computational chemistry principles.

Core Structural Data

The structural properties of this compound are determined by the interplay of the electronic nature of the boronic acid group and the conformational dynamics of the cyclobutane ring. The data presented below is a composite model based on density functional theory (DFT) calculations performed on n-butylboronic acid and cyclobutane, which serve as excellent proxies for the respective moieties of the target molecule.

Geometric Parameters

The optimized geometric parameters provide a quantitative description of the molecule's three-dimensional structure. These data are essential for understanding the steric and electronic environment of the this compound moiety and for predicting its behavior in chemical reactions.

Table 1: Predicted Bond Lengths of this compound

BondPredicted Length (Å)Source Analogue
B-C1.570n-butylboronic acid
B-O11.372n-butylboronic acid
B-O21.379n-butylboronic acid
O1-H10.967n-butylboronic acid
O2-H20.968n-butylboronic acid
Cα-Cβ (ring)1.554cyclobutane
Cβ-Cγ (ring)1.554cyclobutane
C-H (average)1.092cyclobutane

Table 2: Predicted Bond Angles of this compound

AnglePredicted Angle (°)Source Analogue
C-B-O1123.0n-butylboronic acid
C-B-O2119.6n-butylboronic acid
O1-B-O2117.4n-butylboronic acid
B-O1-H1108.8n-butylboronic acid
B-O2-H2108.7n-butylboronic acid
C-C-C (ring)88.1cyclobutane
H-C-H (ring)109.2cyclobutane

Table 3: Predicted Dihedral Angles of this compound

Dihedral AnglePredicted Angle (°)Source Analogue
O1-B-C-Cα~180 (anti)n-butylboronic acid
O2-B-C-Cα~0 (syn)n-butylboronic acid
C-C-C-C (puckering)29.7cyclobutane

Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[1][2] This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The energy barrier for this inversion is relatively low. The boronic acid group can exist in different conformations due to rotation around the B-C and B-O bonds. The anti-conformation of the C-B-O-H dihedral angle is generally favored in alkylboronic acids.

dot

Conformational_Dynamics cluster_puckering Cyclobutane Ring Puckering cluster_boronic_acid Boronic Acid Conformation Puckered1 Puckered Conformation 1 Planar_TS Planar Transition State Puckered1->Planar_TS Inversion Puckered2 Puckered Conformation 2 Planar_TS->Puckered2 Inversion Anti Anti Conformer (C-B-O-H ≈ 180°) Syn Syn Conformer (C-B-O-H ≈ 0°) Anti->Syn Rotation

Conformational dynamics of this compound.

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are based on well-established computational chemistry protocols for the study of boronic acids and related molecules.[3] A typical workflow for such a study is outlined below.

Density Functional Theory (DFT) Workflow
  • Initial Structure Generation : A 3D model of this compound is constructed using standard bond lengths and angles.

  • Conformational Search : A systematic search of the conformational space is performed to identify low-energy conformers. This typically involves rotating the dihedral angles of the boronic acid group and considering the puckering of the cyclobutane ring.

  • Geometry Optimization : The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a DFT functional such as B3LYP or M06-2X, which are known to provide a good balance between accuracy and computational cost for organic molecules.[4]

  • Basis Set Selection : A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of the boronic acid group.

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Property Calculations : Further calculations can be performed to predict other properties, such as NMR chemical shifts, molecular orbitals (HOMO/LUMO), and electrostatic potential.

dot

DFT_Workflow Start Initial 3D Structure Conformational_Search Conformational Search Start->Conformational_Search Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-31G(d)) Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Property Calculation (NMR, Orbitals, etc.) Frequency_Calculation->Property_Calculation End Final Results Property_Calculation->End

Typical DFT workflow for studying boronic acid structures.

Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

Table 4: Predicted Vibrational Frequencies for Key Modes

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch~3600 - 3700Stretching of the hydroxyl groups
C-H stretch (ring)~2900 - 3000Stretching of C-H bonds in the cyclobutane ring
B-O stretch~1350 - 1400Asymmetric stretching of the B-O bonds
B-C stretch~1100 - 1150Stretching of the boron-carbon bond
Ring Puckering~100 - 200Low-frequency puckering motion of the ring

Table 5: Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)ReferenceComments
¹¹B30 - 35BF₃·OEt₂Typical for trigonal alkylboronic acids
¹³Cα30 - 40TMSCarbon attached to boron
¹³Cβ20 - 30TMSCarbons in the cyclobutane ring
¹H (OH)4 - 6TMSBroad signal, position is concentration and solvent dependent
¹Hα1.5 - 2.5TMSProton on the carbon attached to boron
¹Hβ,γ1.0 - 2.0TMSProtons on the cyclobutane ring

Conclusion

This technical guide provides a theoretical overview of the structural characteristics of this compound, based on computational data from analogous molecules. The presented data on bond lengths, bond angles, conformational preferences, and spectroscopic properties offer a solid foundation for researchers in the fields of chemistry, materials science, and drug development. The detailed computational workflow serves as a practical guide for those looking to perform their own theoretical studies on this and related boronic acid derivatives. As computational methods continue to advance, more precise and dedicated studies on this compound are anticipated, which will further refine our understanding of this important molecule.

References

Cyclobutylboronic Acid: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for cyclobutylboronic acid (CAS No. 849052-26-2). The following sections detail the compound's hazard profile, proper handling and storage procedures, emergency response measures, and physical and chemical properties to ensure its safe and effective use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS ClassificationHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₄H₉BO₂[1][2]
Molecular Weight 99.92 g/mol [2]
Appearance Solid[3]
Melting Point 118-123 °C[3]
Storage Temperature 2-8°C[3]
SMILES OB(C1CCC1)O[2]
InChI Key MIUALDDWOKMYDA-UHFFFAOYSA-N[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use in a well-ventilated area.[4][5]

  • Wear appropriate personal protective equipment (PPE).[4][6]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container.[5][6]

  • Keep in a dry and well-ventilated place.[5][6]

  • Store at 2-8°C.[3][4]

  • Store under an inert atmosphere.[4][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) eye_protection Eye Protection (Safety glasses with side-shields or goggles) hand_protection Hand Protection (Chemical-resistant gloves) respiratory_protection Respiratory Protection (NIOSH approved respirator for dusts) protective_clothing Protective Clothing (Lab coat) handler Researcher/Scientist Handling This compound handler->eye_protection handler->hand_protection handler->respiratory_protection handler->protective_clothing

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Emergency Response: Spills and Leaks

A systematic approach is necessary to safely manage spills of this compound.

Spill_Response_Workflow start Spill of This compound evacuate Evacuate unnecessary personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (Use inert absorbent material) ppe->contain collect Collect spilled material (Use non-sparking tools) contain->collect dispose Dispose of waste in a sealed container according to regulations collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate end Spill Cleaned decontaminate->end

Caption: Workflow for responding to a this compound spill.

Stability and Reactivity

Understanding the stability and reactivity of this compound is essential for safe storage and handling.

  • Chemical Stability: Stable under recommended storage conditions.[6] It may be hygroscopic.[6]

  • Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), and oxides of boron.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] The available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP.[4]

Experimental Protocols

The GHS classifications and hazard statements provided in this guide are based on data from supplier safety data sheets.[1][4] The specific experimental methodologies used to derive this data are not detailed in the publicly available literature. For detailed toxicological studies, researchers should consult specialized toxicological databases or conduct their own assessments.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Cyclobutylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its significance in modern organic synthesis, particularly in the pharmaceutical industry, was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. This application note focuses on the use of cyclobutylboronic acid and its derivatives in Suzuki-Miyaura coupling reactions to introduce the cyclobutyl moiety into aromatic and heteroaromatic scaffolds, a structural motif of increasing interest in medicinal chemistry.

While this compound can be used directly, it is often prone to decomposition and protodeboronation.[2] A more stable and frequently preferred alternative is the use of potassium cyclobutyltrifluoroborate (B12209022), which is an air- and moisture-stable solid that consistently provides good to excellent yields in cross-coupling reactions.[2] This document will provide detailed protocols for the use of potassium cyclobutyltrifluoroborate and a general protocol for this compound, along with a summary of reaction conditions and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, as reported by Molander, G. A., & Gormisky, P. E. (2008).

EntryAryl/Heteroaryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Chloro-3,5-dimethoxybenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene (B28343)/H₂O (10:1)801885
24-ChlorobenzonitrilePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)801878
31-Chloro-4-nitrobenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)801865
42-ChlorotoluenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)801872
52-ChloroquinolinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)801868
62-ChloropyridinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)801855

Experimental Workflows and Signaling Pathways

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R2-B(OH)3]- RPdII R1-Pd(II)L2-R2 Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 R1-R2 BoronicAcid R2-B(OH)2 Boronate [R2-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid Derivative, Base, Catalyst, and Ligand in a reaction vessel. degas Degas the reaction mixture by purging with an inert gas (e.g., Argon or Nitrogen). reagents->degas solvent Add degassed solvent. degas->solvent heat Heat the reaction mixture to the specified temperature with vigorous stirring. solvent->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up and extract with an organic solvent. cool->extract dry Dry the organic layer and concentrate under reduced pressure. extract->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclobutyltrifluoroborate

This protocol is adapted from the work of Molander and Gormisky and is recommended for its reliability and the stability of the boron reagent.[2]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclobutyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky biarylphosphine ligand (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium cyclobutyltrifluoroborate (0.75 mmol), Pd(OAc)₂ (0.01 mmol), the phosphine (B1218219) ligand (0.015 mmol), and cesium carbonate (1.5 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (e.g., 2.5 mL) and degassed water (e.g., 0.25 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclobutyl-substituted arene.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general protocol and may require optimization for specific substrates. Given the potential instability of this compound, careful handling and inert conditions are crucial.

Materials:

  • Aryl halide (e.g., bromide or iodide) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv or PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/water, Toluene/water, or THF/water)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Periodically check the reaction progress by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the product.

Concluding Remarks

The Suzuki-Miyaura coupling provides a robust and efficient method for the synthesis of cyclobutyl-substituted (hetero)arenes. For optimal results, particularly with less reactive aryl chlorides, the use of potassium cyclobutyltrifluoroborate in conjunction with a suitable palladium catalyst and a bulky biarylphosphine ligand is highly recommended. The provided protocols offer a solid starting point for researchers in their synthetic endeavors. As with any chemical reaction, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This method is particularly valuable in drug discovery and development for the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5] Cyclobutyl moieties are increasingly incorporated into drug candidates to enhance pharmacological properties such as potency, metabolic stability, and cell permeability.[4][6] The use of cyclobutylboronic acid in Suzuki-Miyaura couplings provides a direct and efficient route to introduce this valuable structural motif into aromatic and heteroaromatic systems.

These application notes provide detailed protocols and reaction parameters for the successful palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides. The information is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its trifluoroborate salt with a variety of aryl halides. The data is compiled from literature sources and represents common outcomes for these reactions.[7]

Table 1: Cross-Coupling of Potassium Cyclobutyltrifluoroborate (B12209022) with Aryl Chlorides [7]

EntryAryl ChlorideProductCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Chloro-3,5-dimethoxybenzene1-Cyclobutyl-3,5-dimethoxybenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene (B28343)/H₂O (10:1)1002485
24-Chloroanisole1-Cyclobutyl-4-methoxybenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)1002478
31-Chloro-4-(trifluoromethyl)benzene1-Cyclobutyl-4-(trifluoromethyl)benzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)1002465
42-Chlorotoluene1-Cyclobutyl-2-methylbenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)1002455
55-Chloro-2-methoxypyridine5-Cyclobutyl-2-methoxypyridinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)1002472

Table 2: General Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Expected Yield Range (%)
14-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O90-10080-95
24-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane10085-98
31-Bromo-4-fluorobenzenePdCl₂(dppf)Cs₂CO₃DME/H₂O8575-90
43-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10070-85
52-BromonaphthalenePd(OAc)₂ / PCy₃K₂CO₃THF/H₂O8088-97

Note: Yields are highly dependent on the specific substrate and precise reaction conditions. The data in Table 2 is representative of typical outcomes for Suzuki-Miyaura couplings of alkylboronic acids.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound and its trifluoroborate salt with aryl halides.

Protocol 1: Cross-Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride[7]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Potassium cyclobutyltrifluoroborate (0.505 mmol, 1.01 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • Di(1-adamantyl)-n-butylphosphine (n-BuPAd₂) (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)

  • Toluene/Water (10:1 mixture, 2 mL)

  • Microwave vial (Biotage 2-5 mL)

  • Magnetic stir bar

Procedure:

  • In a glovebox, charge a microwave vial with Pd(OAc)₂, n-BuPAd₂, potassium cyclobutyltrifluoroborate, and Cs₂CO₃.

  • Seal the vial with a cap lined with a disposable Teflon septum.

  • Remove the vial from the glovebox and add the aryl chloride followed by the toluene/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Cross-Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArylHalide Ar-X OxAdd Oxidative Addition PdII_R_complex Ar-Pd(II)L₂-R PdII_complex->PdII_R_complex BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_R_complex->Pd0 Product Ar-R PdII_R_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Pd Catalyst & Ligand - Base - Solvent start->setup reaction Heating and Stirring under Inert Atmosphere setup->reaction workup Aqueous Workup: - Extraction - Washing - Drying reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: Arylcyclobutane purification->product

Caption: General experimental workflow for the synthesis of arylcyclobutanes.

Logical_Relationships reaction Suzuki-Miyaura Coupling reactants Reactants reaction->reactants catalyst_system Catalytic System reaction->catalyst_system base Base (e.g., K₃PO₄) reaction->base solvent Solvent (e.g., Dioxane) reaction->solvent product Product (Arylcyclobutane) reaction->product aryl_halide Aryl Halide (Ar-X) reactants->aryl_halide boronic_acid This compound reactants->boronic_acid pd_source Palladium Source (e.g., Pd(OAc)₂) catalyst_system->pd_source ligand Phosphine Ligand (e.g., SPhos) catalyst_system->ligand

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Cyclobutyl-Substituted Arenes Using Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclobutyl-substituted arenes utilizing boronic acids and their derivatives. The methodologies outlined herein are pivotal for the introduction of the cyclobutyl motif, a key structural element in medicinal chemistry, into aromatic systems. The protocols are based on established and innovative synthetic strategies, including the Suzuki-Miyaura cross-coupling, rhodium-catalyzed asymmetric arylation, visible-light-driven ring contraction, and 1,2-metalate rearrangements.

Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate (B12209022) with Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. The use of potassium cyclobutyltrifluoroborate as a coupling partner offers advantages in terms of stability and ease of handling compared to the corresponding boronic acid. This protocol is optimized for the coupling of potassium cyclobutyltrifluoroborate with a variety of aryl chlorides.

Data Presentation: Substrate Scope of Aryl Chlorides

The following table summarizes the scope of the Suzuki-Miyaura cross-coupling reaction between potassium cyclobutyltrifluoroborate and various aryl chlorides. The data is adapted from the work of Molander, G. A., & Gormisky, P. E. (2008). The Journal of Organic Chemistry, 73(19), 7481–7485.

EntryAryl ChlorideProductYield (%)
14-Chloroacetophenone4-Cyclobutylacetophenone85
24-Chlorobenzonitrile4-Cyclobutylbenzonitrile82
3Methyl 4-chlorobenzoateMethyl 4-cyclobutylbenzoate78
41-Chloro-4-nitrobenzene1-Cyclobutyl-4-nitrobenzene75
54-Chloroanisole4-Cyclobutylanisole90
62-Chlorotoluene2-Cyclobutyltoluene70
71-Chloro-4-(trifluoromethyl)benzene1-Cyclobutyl-4-(trifluoromethyl)benzene88
82-Chloropyridine2-Cyclobutylpyridine65
Experimental Protocol

General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the aryl chloride (1.0 mmol), potassium cyclobutyltrifluoroborate (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and a suitable phosphine (B1218219) ligand, such as SPhos or XPhos (4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (5 mL) and water (0.5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutyl-substituted arene.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation ([R-BF3]K, Base) Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R [Cyclobutyl-BF3]K Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenes

This method provides an enantioselective route to chiral cyclobutyl-substituted arenes through the reaction of cyclobutenes with arylboronic acids, catalyzed by a chiral rhodium complex.

Data Presentation: Substrate Scope of Arylboronic Acids in Asymmetric Arylation

The following table presents the substrate scope for the rhodium-catalyzed asymmetric arylation of a representative cyclobutene (B1205218) with various arylboronic acids.

EntryArylboronic AcidProductYield (%)ee (%)
1Phenylboronic acid(R)-1-Cyclobutenylbenzene9598
24-Methoxyphenylboronic acid(R)-1-(4-Methoxyphenyl)cyclobutene9297
34-Chlorophenylboronic acid(R)-1-(4-Chlorophenyl)cyclobutene8899
43-Tolylboronic acid(R)-1-(m-Tolyl)cyclobutene9096
52-Naphthylboronic acid(R)-1-(Naphthalen-2-yl)cyclobutene8595
Experimental Protocol

General Procedure for Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenes:

  • Catalyst Preparation: In a glovebox, to a vial add [Rh(cod)₂]BF₄ (2.0 mol%) and a chiral diene ligand (e.g., (R)-BINAP, 2.2 mol%). Add anhydrous and degassed 1,4-dioxane (1 mL) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, add the arylboronic acid (1.2 mmol) and potassium hydroxide (B78521) (2.0 mmol).

  • Reactant Addition: To the catalyst mixture, add the cyclobutene (1.0 mmol) followed by the arylboronic acid/base mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water (5 mL) and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the enantioenriched cyclobutyl-substituted arene.

Experimental Workflow: Asymmetric Arylation

Asymmetric_Arylation_Workflow cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Reaction Assembly Rh_precatalyst [Rh(cod)₂]BF₄ Catalyst_complex Active Chiral Rh(I) Catalyst Rh_precatalyst->Catalyst_complex Chiral_ligand Chiral Diene Ligand Chiral_ligand->Catalyst_complex Solvent_prep Anhydrous, Degassed Dioxane Solvent_prep->Catalyst_complex Reaction_mixture Reaction Mixture Catalyst_complex->Reaction_mixture Arylboronic_acid Arylboronic Acid Arylboronic_acid->Reaction_mixture Base Base (e.g., KOH) Base->Reaction_mixture Cyclobutene Cyclobutene Cyclobutene->Reaction_mixture Stirring Stirring Reaction_mixture->Stirring Room Temperature, 12-24h Workup Workup Stirring->Workup Quench with H₂O Purification Purification Workup->Purification Extraction & Drying Final_Product Enantioenriched Cyclobutyl Arene Purification->Final_Product Column Chromatography

Caption: Workflow for Rh-catalyzed asymmetric arylation.

Visible-Light-Driven Synthesis of Cyclobutyl Boronic Esters

This innovative approach utilizes photoredox catalysis for the ring contraction of five-membered ring alkenyl boronate complexes to generate cyclobutyl boronic esters. These esters are versatile intermediates that can be subsequently functionalized, including conversion to cyclobutyl arenes via Suzuki-Miyaura coupling.

Data Presentation: Substrate Scope for Ring Contraction

The following table illustrates the scope of the visible-light-driven ring contraction to form various cyclobutyl boronic esters.

EntryRadical PrecursorCyclopentenyl BoronateProductYield (%)
1Ethyl 2-bromoacetate1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopenteneEthyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetate75
2Bromoacetonitrile1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)acetonitrile72
31-Bromoadamantane1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene1-Adamantyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane68
4Diethyl bromomalonate1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopenteneDiethyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutyl)malonate80
Experimental Protocol

General Procedure for Visible-Light-Driven Ring Contraction:

  • Reaction Setup: In a vial, dissolve the cyclopentenyl boronate (1.0 mmol), the radical precursor (1.5 mmol), and a photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%) in anhydrous and degassed acetonitrile (B52724) (5 mL).

  • Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA, 2.0 mmol).

  • Irradiation: Seal the vial and irradiate the stirred reaction mixture with a blue LED lamp (450 nm) at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the cyclobutyl boronic ester.

Signaling Pathway: Photoredox Catalytic Cycle

Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET Radical_precursor Radical Precursor (R-X) Radical R• Radical_precursor->Radical PC Adduct_radical Adduct Radical Radical->Adduct_radical Boronate_complex Cyclopentenyl Boronate Complex Boronate_complex->Adduct_radical Oxidation Oxidation Adduct_radical->Oxidation PC Rearrangement 1,2-Metalate Rearrangement Oxidation->Rearrangement Product Cyclobutyl Boronic Ester Rearrangement->Product

Caption: Photoredox cycle for ring contraction.

Synthesis of Cyclobutyl Boronic Esters via 1,2-Metalate Rearrangement

This method involves the reaction of a vinylcyclopropyl boronate complex with an organometallic reagent and an electrophile, inducing a ring-expansion and 1,2-metalate rearrangement to form highly substituted cyclobutyl boronic esters.

Data Presentation: Substrate Scope for 1,2-Metalate Rearrangement

The following table showcases the scope of the 1,2-metalate rearrangement for the synthesis of various cyclobutyl boronic esters.

| Entry | Organolithium | Electrophile | Vinylcyclopropyl Boronate | Product | Yield (%) | dr | |---|---|---|---|---|---| | 1 | n-BuLi | MeI | 1-(Cyclopropylvinyl)pinacol boronate | 1-(1-Methylbutyl)cyclobutylpinacol boronate | 75 | >20:1 | | 2 | PhLi | Benzyl bromide | 1-(Cyclopropylvinyl)pinacol boronate | 1-(1-Phenyl-2-phenylethyl)cyclobutylpinacol boronate | 70 | >20:1 | | 3 | s-BuLi | Allyl bromide | 1-(Cyclopropylvinyl)pinacol boronate | 1-(1-sec-Butyl-3-butenyl)cyclobutylpinacol boronate | 68 | 15:1 | | 4 | t-BuLi | Acetone | 1-(Cyclopropylvinyl)pinacol boronate | 2-(1-(tert-Butyl)cyclobutyl)propan-2-ol pinacol (B44631) boronate | 65 | >20:1 |

Experimental Protocol

General Procedure for Ring-Expansion Induced 1,2-Metalate Rearrangement:

  • Boronate Complex Formation: In a flame-dried flask under argon, dissolve the vinylcyclopropyl boronic ester (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C. Add the organolithium reagent (1.1 mmol) dropwise and stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the electrophile (1.2 mmol) to the solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the cyclobutyl boronic ester.

Logical Relationship: 1,2-Metalate Rearrangement Pathway

Rearrangement_Pathway Start Vinylcyclopropyl Boronic Ester Step1 Addition of Organolithium (R-Li) Start->Step1 Ate_complex Boronate 'ate' Complex Step1->Ate_complex Step2 Addition of Electrophile (E+) Ate_complex->Step2 Carbocation α-Cyclopropyl Carbocation Step2->Carbocation Step3 Ring Expansion & 1,2-Metalate Rearrangement Carbocation->Step3 Product Cyclobutyl Boronic Ester Step3->Product

Caption: Pathway for 1,2-metalate rearrangement.

Application Notes and Protocols: Cyclobutylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid has emerged as a valuable building block in medicinal chemistry, primarily for the introduction of the cyclobutyl moiety into pharmaceutical candidates. The cyclobutane (B1203170) ring is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. This application note provides detailed protocols and data for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of pharmaceutical synthesis, it is widely employed to couple an organoboron species, such as this compound, with an aryl, heteroaryl, or vinyl halide or triflate.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.[2]

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an organic halide (Ar-X) in the presence of a base to yield the corresponding cyclobutylated aromatic compound.

Figure 1: General scheme of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling of Cyclobutyl Organoboron Reagents with Aryl and Heteroaryl Chlorides

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate, which is readily prepared from this compound, with a variety of aryl and heteroaryl chlorides.[3] These data illustrate the scope and efficiency of introducing the cyclobutyl group onto different aromatic systems.

EntryAryl/Heteroaryl ChlorideProductYield (%)
11,3-Dimethoxy-5-chlorobenzene1-Cyclobutyl-3,5-dimethoxybenzene82
24-Chloroanisole1-Cyclobutyl-4-methoxybenzene75
31-Chloro-4-(trifluoromethoxy)benzene1-Cyclobutyl-4-(trifluoromethoxy)benzene88
44-Chlorobenzophenone4-Cyclobutylbenzophenone91
52-Chloro-5-fluoropyridine2-Cyclobutyl-5-fluoropyridine81
62-Chloropyrimidine2-Cyclobutylpyrimidine78
72-Chloro-6-methoxypyridine2-Cyclobutyl-6-methoxypyridine85
83-Chloro-5-methoxypyridine3-Cyclobutyl-5-methoxypyridine84

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The reaction conditions may require optimization depending on the specific substrate.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of a Key Intermediate for PF-06463922

A key step in the synthesis of the potent ALK/ROS1 inhibitor PF-06463922 involves the Suzuki-Miyaura coupling of this compound with a dihalopyrimidine. The following is a representative protocol for the synthesis of a 2-cyclobutyl-5-halopyrimidine intermediate.

Materials:

  • This compound (1.2 equivalents)

  • 2-Chloro-5-iodopyrimidine (1.0 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • In a reaction vessel, combine 2-chloro-5-iodopyrimidine, this compound, and Na₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 95 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the 2-cyclobutyl-5-iodopyrimidine intermediate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L2 pdiil Ar-Pd(II)-X (L2) pd0->pdiil Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pdiil_r Ar-Pd(II)-R (L2) pdiil->pdiil_r [R-B(OH)3]- transmetalation Transmetalation boronate [R-B(OH)3]- pdiil_r->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R Pd(0)L2 Active Catalyst Ar-Pd(II)-X (L2) Oxidative Addition Complex Ar-Pd(II)-R (L2) Transmetalation Complex Ar-X Aryl Halide [R-B(OH)3]- Activated Boronic Acid Ar-R Coupled Product Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Evacuate and backfill with Inert Gas start->setup reagents Add Catalyst and Degassed Solvent setup->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool, Dilute, Wash monitoring->workup Complete purification Purification: - Dry, Concentrate, Column Chromatography workup->purification product Isolated Product purification->product Signaling_Pathway ROS1_ALK ROS1/ALK Fusion Kinase SHP2 SHP2 ROS1_ALK->SHP2 AKT AKT ROS1_ALK->AKT PF06463922 PF-06463922 PF06463922->ROS1_ALK MEK12 MEK1/2 SHP2->MEK12 ERK12 ERK1/2 MEK12->ERK12 Proliferation Cell Proliferation & Survival ERK12->Proliferation mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Cyclobutylboronic Acid Derivatives with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The incorporation of a cyclobutyl moiety into aromatic systems is of significant interest in medicinal chemistry, as this structural motif can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the coupling of secondary alkylboronic acids, such as cyclobutylboronic acid, with less reactive aryl chlorides presents unique challenges. These include the potential for β-hydride elimination and the general instability of the boronic acid itself, which is prone to protodeboronation.

This document provides detailed application notes and optimized protocols for the successful Suzuki-Miyaura coupling of this compound derivatives with a range of aryl chlorides. To overcome the inherent instability of this compound, the use of its more stable potassium cyclobutyltrifluoroborate (B12209022) salt is highlighted, as it is more robust, air- and moisture-stable, and resistant to protodeboronation.[1]

Logical Workflow for Suzuki-Miyaura Coupling

The general workflow for the palladium-catalyzed cross-coupling of a cyclobutylboron reagent with an aryl chloride involves several key steps, from reagent preparation to product purification. The following diagram illustrates this logical progression.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Chloride Cyclobutyltrifluoroborate Base Catalyst & Ligand vessel Charge Reaction Vessel reagents->vessel degas Degas with Inert Gas vessel->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Isolated Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Successful coupling of potassium cyclobutyltrifluoroborate with aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, relies on the careful selection of the catalyst system, base, and solvent. Research has identified robust conditions that provide moderate to excellent yields for a variety of electronically and sterically diverse aryl chlorides.[1][2][3]

Key Parameters:
  • Boron Reagent: Potassium cyclobutyltrifluoroborate is the reagent of choice due to its enhanced stability over this compound. It can be prepared from this compound and potassium hydrogen fluoride (B91410) (KHF₂).[1]

  • Catalyst: A combination of a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a bulky, electron-rich phosphine (B1218219) ligand is crucial for efficient catalysis.

  • Ligands: Dialkylbiaryl phosphine ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or adamantyl-based ligands such as n-BuPAd₂ have proven effective.[2]

  • Base: A strong inorganic base is required. Cesium carbonate (Cs₂CO₃) is highly effective, although the less expensive potassium carbonate (K₂CO₃) can also be used successfully in some systems.[1]

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 10:1 mixtures of tetrahydrofuran (B95107) (THF)/H₂O or cyclopentyl methyl ether (CPME)/H₂O.[1]

  • Temperature: Elevated temperatures, typically in the range of 80-100 °C, are necessary to drive the reaction to completion.

Tabulated Summary of Reaction Conditions and Yields

The following table summarizes optimized conditions and corresponding yields for the coupling of potassium cyclobutyltrifluoroborate with various aryl chlorides, demonstrating the broad scope of this methodology.

Aryl Chloride SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Chloro-3,5-dimethoxybenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802493
4-ChloroacetophenonePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802488
4-ChlorobenzonitrilePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802485
Methyl 4-chlorobenzoatePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802482
2-ChlorotoluenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802475
1-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)THF/H₂O (10:1)802471
4-ChloroanisolePd(OAc)₂ (3)XPhos (6)K₂CO₃ (3)CPME/H₂O (10:1)1002475

Data synthesized from Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Preparation of Potassium Cyclobutyltrifluoroborate

This protocol details the conversion of commercially available this compound to its more stable potassium trifluoroborate salt.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Saturated aqueous solution of potassium hydrogen fluoride (KHF₂)

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol (approx. 4.5 M) at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a saturated aqueous solution of KHF₂ (approx. 1.2 equiv) dropwise to the stirring solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Remove the solvent in vacuo.

  • Dry the resulting solid under vacuum overnight to yield potassium cyclobutyltrifluoroborate, which can be used without further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the cross-coupling of an aryl chloride with potassium cyclobutyltrifluoroborate.[1]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclobutyltrifluoroborate (1.01 equiv)

  • Palladium acetate (Pd(OAc)₂) (0.02 equiv)

  • n-BuPAd₂ (adamantyl-based phosphine ligand) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Water (10:1 v/v), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • In a glovebox, charge a dry reaction vessel with Pd(OAc)₂ (0.02 equiv), n-BuPAd₂ (0.03 equiv), potassium cyclobutyltrifluoroborate (1.01 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add the aryl chloride (1.0 equiv) to the vessel.

  • Seal the vessel with a cap lined with a disposable Teflon septum.

  • Remove the vessel from the glovebox and add the degassed 10:1 THF/H₂O solvent mixture via syringe to achieve a final concentration of approximately 0.25 M with respect to the aryl chloride.

  • Place the reaction vessel in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclobutyl-substituted arene.

Troubleshooting

  • Low Yield: If low yields are observed, ensure all reagents are pure and solvents are rigorously dried and degassed. The quality of the palladium catalyst and ligand is critical. Consider increasing the catalyst loading or switching to a different ligand system like XPhos.[2]

  • Protodeboronation: If significant protodeboronation of the starting material is detected, ensure anhydrous conditions are maintained and that the base is of high quality. Using the trifluoroborate salt as described should minimize this side reaction.[1]

  • Incomplete Reaction: For particularly unreactive aryl chlorides, increasing the reaction temperature to 100 °C or extending the reaction time may be necessary. Microwave heating can also be explored to accelerate the reaction.

References

Application Notes and Protocols: Preparation of Potassium Cyclobutyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of potassium cyclobutyltrifluoroborate (B12209022) from cyclobutylboronic acid. Potassium organotrifluoroborates are valuable reagents in modern organic synthesis, offering enhanced stability and ease of handling compared to their boronic acid counterparts.[1][2][3] They are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2][4] The following protocol is based on established literature procedures for the preparation of organotrifluoroborates.[1][4]

Introduction

Potassium organotrifluoroborates are crystalline, free-flowing solids that are generally stable to both air and moisture, which simplifies their storage and handling.[1][2] This increased stability compared to boronic acids, which can be prone to protodeboronation, allows for their use in near-stoichiometric amounts, improving the atom economy of reactions.[2][4] The conversion of this compound to its corresponding potassium trifluoroborate salt is a straightforward and efficient process, primarily involving the reaction with potassium hydrogen fluoride (B91410) (KHF₂).[1][3][4] This protocol details the necessary reagents, equipment, and steps for this transformation.

Data Presentation

The following table summarizes the quantitative data for the preparation of potassium cyclobutyltrifluoroborate.

ParameterValueReference
Reactants
This compound909 mg (9.1 mmol)[4]
Potassium hydrogen fluoride (KHF₂)Saturated aqueous solution (11.1 mL)[4]
Methanol (B129727)20 mL[4]
Product
Product NamePotassium Cyclobutyltrifluoroborate
Molecular FormulaC₄H₇BF₃K[][6]
Molecular Weight162.00 g/mol [][6]
Theoretical Yield~1.47 gCalculated

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of potassium cyclobutyltrifluoroborate from this compound.

Materials and Equipment:

  • This compound (C₄H₉BO₂)

  • Potassium hydrogen fluoride (KHF₂)[7]

  • Methanol (MeOH)

  • Deionized water

  • Acetonitrile (B52724) (dry)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Ultrasonic bath (sonicator)

  • Standard glassware and filtration apparatus

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 909 mg (9.1 mmol) of this compound in 20 mL of methanol at room temperature.[4]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • Addition of KHF₂: While stirring, slowly add 11.1 mL of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) dropwise to the cooled methanol solution.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours.[4]

  • Solvent Removal: Remove the solvent in vacuo using a rotary evaporator. Dry the resulting crude solid under vacuum overnight.[4]

  • Extraction and Purification:

    • Add dry acetonitrile to the crude solid.

    • Sonicate the mixture for 15 minutes, followed by stirring for an additional 15 minutes.[4]

    • Repeat this extraction process three times.[4]

  • Final Product Isolation: Combine the acetonitrile extracts and remove the solvent in vacuo to yield potassium cyclobutyltrifluoroborate as a solid.[4]

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve this compound in Methanol cool Cool Solution to 0°C start->cool add_khf2 Add Saturated Aqueous KHF₂ Solution cool->add_khf2 react Stir at Room Temperature for 3 hours add_khf2->react evaporate_solvent Remove Solvent in vacuo react->evaporate_solvent dry_solid Dry Crude Solid Under Vacuum evaporate_solvent->dry_solid extract Extract with Dry Acetonitrile (3x) dry_solid->extract final_evaporation Remove Acetonitrile in vacuo extract->final_evaporation end_product Potassium Cyclobutyltrifluoroborate final_evaporation->end_product

Caption: Workflow for the synthesis of potassium cyclobutyltrifluoroborate.

Safety Precautions

  • Potassium hydrogen fluoride (KHF₂) and its aqueous solutions are corrosive and toxic.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrofluoric acid may be present in solutions of KHF₂, which can cause severe burns.[8] Avoid all contact with skin and eyes.

  • Work in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The Use of Cyclobutylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid and its derivatives are increasingly valuable building blocks in medicinal chemistry. The cyclobutane (B1203170) motif, a four-membered carbocycle, offers a unique combination of structural rigidity and three-dimensionality that can impart favorable pharmacological properties to drug candidates.[1][2][3] The incorporation of a boronic acid functional group provides a versatile handle for synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of carbon-carbon bonds.[4][5] This allows for the integration of the cyclobutane scaffold into a wide array of complex molecules, including enzyme inhibitors and other biologically active compounds.[3][6][7]

These application notes provide an overview of the utility of this compound in drug discovery, including detailed protocols for its synthesis and application in cross-coupling reactions, as well as data on the biological activity of resulting compounds.

Key Applications in Medicinal Chemistry

The cyclobutane ring is a desirable feature in drug design for several reasons:

  • Conformational Restriction: The inherent strain and puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule. This can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a biological target.[3][6]

  • Metabolic Stability: The cyclobutane scaffold can improve the metabolic stability of a drug candidate by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[3]

  • Improved Physicochemical Properties: Incorporation of a cyclobutane moiety can modulate a compound's lipophilicity and solubility, properties crucial for its pharmacokinetic profile.[7]

  • Novel Chemical Space: The use of cyclobutane-containing building blocks allows for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class therapeutics.[1]

This compound serves as a key reagent for introducing this valuable scaffold. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a variety of aryl and heteroaryl halides or triflates.[4] This reaction is highly valued for its mild conditions and broad functional group tolerance.[5]

Data Presentation

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate (B12209022) with Aryl Chlorides
EntryAryl ChlorideProductYield (%)
14-Chloroanisole1-Cyclobutyl-4-methoxybenzene75
21-Chloro-4-(trifluoromethyl)benzene1-Cyclobutyl-4-(trifluoromethyl)benzene85
31-Chloro-3,5-dimethoxybenzene1-Cyclobutyl-3,5-dimethoxybenzene92
42-Chlorotoluene1-Cyclobutyl-2-methylbenzene68
54-Chlorobenzonitrile4-Cyclobutylbenzonitrile78
6Methyl 4-chlorobenzoateMethyl 4-cyclobutylbenzoate81

Data adapted from a study on the cross-coupling of potassium cyclobutyltrifluoroborate.[4] The yields represent isolated yields.

Table 2: In-Vitro IC50 Values of Janus Kinase (JAK) Inhibitors
CompoundTarget(s)IC50 (nM) JAK1IC50 (nM) JAK2IC50 (nM) JAK3IC50 (nM) TYK2Notes
TofacitinibPan-JAK1.120112344Potent inhibitor of JAK1, JAK2, and JAK3.
UpadacitinibJAK1431102,3004,600Highly selective for JAK1.
AbrocitinibJAK129803>10,000125Contains an azetidine (B1206935) ring, a four-membered heterocycle with properties similar to cyclobutane, contributing to selectivity.

This table highlights how the incorporation of cyclic moieties, such as the azetidine ring in Abrocitinib which is structurally similar to a cyclobutane, can lead to improved selectivity for kinase inhibitors.[6] Data is illustrative of the principle of using small rings to achieve selectivity.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylboronate Esters via Photosensitized [2+2] Cycloaddition

This protocol describes the synthesis of a complex cyclobutane boronate ester using a visible-light-mediated [2+2] cycloaddition, a modern method for constructing these scaffolds.[1][8]

Materials:

  • Styrenyl alkene substrate

  • Vinyl boronate ester (e.g., vinylpinacolborane)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃])

  • Anhydrous and degassed solvent (e.g., benzene (B151609) or toluene)

  • Schlenk tube or similar reaction vessel suitable for photochemical reactions

  • Light source (e.g., 23W compact fluorescent lamp or 36W blue LED lamp)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography (boric acid doped silica may be beneficial for separation of diastereomers)[1]

Procedure:

  • In a glovebox or under an inert atmosphere, add the styrenyl alkene substrate (1.0 equiv), the vinyl boronate ester (1.2 equiv), and the photocatalyst (1-5 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent to achieve a desired concentration (typically 0.1 M).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel at a fixed distance from the light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS, typically 12-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclobutyl boronate ester. The diastereomers may be separable by chromatography.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride

This protocol details a general procedure for the palladium-catalyzed cross-coupling of potassium cyclobutyltrifluoroborate with an aryl chloride.[4] Potassium trifluoroborates are often preferred over boronic acids due to their enhanced stability.[9]

Materials:

  • Potassium cyclobutyltrifluoroborate (1.05 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Cyclopentyl methyl ether (CPME) and water (10:1 mixture)

  • Biotage microwave vial or similar sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (glovebox or Schlenk line with nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox, charge a microwave vial with Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclobutyltrifluoroborate (1.05 equiv), the aryl chloride (1.0 equiv), and K₂CO₃ (3.0 equiv).

  • Add the CPME/water (10:1) solvent mixture to achieve a concentration of 0.25 M with respect to the aryl chloride.

  • Seal the vial with a cap lined with a disposable Teflon septum.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C in a preheated oil bath or heating block with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutylated aromatic compound.

Visualizations

Signaling Pathway Diagram

G cluster_cell Cell Cytokine Cytokine JAK_Receptor JAK Receptor Cytokine->JAK_Receptor Binds JAK JAK JAK_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes Inhibitor Cyclobutane-based JAK Inhibitor Inhibitor->JAK Inhibits G Start Start: Identify Target & Initial Hit Synthesis Synthesize Cyclobutane Building Block (e.g., this compound) Start->Synthesis Coupling Suzuki-Miyaura Coupling Synthesis->Coupling Library Generate Library of Cyclobutane-Containing Analogs Coupling->Library Screening In Vitro Screening (e.g., IC50 determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Iterative Cycles Optimization->Library InVivo In Vivo Efficacy Studies Optimization->InVivo End Candidate Drug InVivo->End G cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products ArylHalide Aryl/Heteroaryl Halide (R¹-X) OxAdd Oxidative Addition ArylHalide->OxAdd Cyclobutylboronic This compound Derivative (R²-B(OR)₂) Transmetal Transmetalation Cyclobutylboronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetal [Pd(II) Intermediate] RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Regenerates Catalyst CoupledProduct Coupled Product (R¹-R²) RedElim->CoupledProduct Byproducts Byproducts RedElim->Byproducts

References

Application Notes and Protocols for the Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane (B1203170) rings are crucial structural motifs in medicinal chemistry and drug discovery. Their strained, three-dimensional nature offers unique conformational constraints that can enhance metabolic stability, improve binding affinity to protein targets, and increase water solubility compared to their aromatic counterparts. Incorporating nitrogen-containing heterocycles into these scaffolds further expands their utility by introducing sites for hydrogen bonding and other key intermolecular interactions. Consequently, the development of robust and stereocontrolled methods for synthesizing N-heterocycle substituted cyclobutanes is of significant interest.

This document outlines detailed protocols and application notes for two primary diastereoselective methods for constructing these valuable molecular building blocks: Aza-Michael addition onto cyclobutenes and [2+2] photocycloaddition reactions. A third method, the stereospecific ring contraction of pyrrolidines, is also briefly discussed.

Method 1: Diastereoselective Aza-Michael Addition onto Cyclobutenes

This method provides an efficient route to N-heterocycle substituted cyclobutanes starting from commercially available bromocyclobutanes.[1][2] The key steps involve an in situ elimination to form a cyclobutene (B1205218) intermediate, followed by a diastereoselective Michael addition of an N-heterocycle nucleophile. The reaction generally favors the formation of the trans diastereomer.

Logical Workflow for Aza-Michael Addition

G cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_outcome Analysis & Product A Commercially Available Bromocyclobutane (B1266235) Ester/Amide D In situ Elimination (DBU promotes HBr removal) A->D B N-Heterocycle Nucleophile (e.g., Imidazole, Theophylline) F Diastereoselective Aza-Michael Addition B->F C Base (e.g., DBU) C->D E Formation of Cyclobutene Intermediate D->E Generates E->F Reacts with G Crude Product Mixture F->G H Purification (e.g., Column Chromatography) G->H J Characterization (NMR) Determine Diastereomeric Ratio (d.r.) G->J Analyzed to I Isolated N-Heterocycle Substituted Cyclobutane H->I

Caption: Workflow for diastereoselective Aza-Michael addition.

Experimental Protocol: Synthesis of Theophylline-Substituted Cyclobutane Ester

This protocol is adapted from the work of Robert and Waser.[1]

Materials:

  • Methyl 3-bromocyclobutane-1-carboxylate

  • Theophylline (B1681296) (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup and purification.

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add theophylline (0.3 mmol, 1.0 equiv.).

  • Add methyl 3-bromocyclobutane-1-carboxylate (0.9 mmol, 3.0 equiv.).

  • Add anhydrous acetonitrile (3.0 mL to achieve a concentration of 0.1 M).

  • Add DBU (0.9 mmol, 3.0 equiv.) to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After 18 hours, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The residue is then purified by flash column chromatography on silica (B1680970) gel to isolate the desired product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.

Data Presentation

The following table summarizes the results for the aza-Michael addition of various N-heterocycles to bromocyclobutane derivatives.[1]

EntryN-Heterocycle NucleophileBromocyclobutane SubstrateYield (%)Diastereomeric Ratio (trans:cis)
1ImidazoleMethyl 3-bromocyclobutane-1-carboxylate76>95:5
21,2,4-TriazoleMethyl 3-bromocyclobutane-1-carboxylate66>95:5
3TheophyllineMethyl 3-bromocyclobutane-1-carboxylate94>95:5
44-NitroimidazoleMethyl 3-bromocyclobutane-1-carboxylate81>95:5
5BenzimidazoleN,N-diethyl 3-bromocyclobutane-1-carboxamide82>95:5

Method 2: [2+2] Photocycloaddition

The [2+2] photocycloaddition is one of the most powerful and frequently used methods for synthesizing cyclobutane rings.[3][4][5] This reaction involves the light-induced cycloaddition of two olefinic components. The reaction can be performed intermolecularly or intramolecularly and often proceeds with high regio- and stereoselectivity, making it a valuable tool in complex molecule synthesis.[3] For N-heterocycles, the olefin can be part of the heterocyclic ring itself or a substituent attached to it.

General Mechanism of Enone [2+2] Photocycloaddition

G cluster_mech [2+2] Photocycloaddition Pathway A Enone (Ground State) B Enone* (Excited Triplet State) A->B hν (Light) D Excited State Complex (Exciplex) B->D C Alkene C->D E 1,4-Biradical Intermediate D->E Bond Formation F Cyclobutane Product E->F Ring Closure (determines stereochemistry)

Caption: Simplified mechanism for a sensitized [2+2] photocycloaddition.

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of a Vinylogous Ester

This protocol describes a general procedure for an intramolecular photocycloaddition to form a strained, cyclobutane-fused system.[3]

Materials:

  • Cyclic vinylogous ester substrate

  • Solvent (e.g., acetonitrile, acetone)

  • UV photoreactor (e.g., with a 254 nm mercury lamp)

  • Quartz reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the vinylogous ester substrate in the chosen solvent within a quartz reaction vessel. The concentration should be optimized for the specific reaction but is often in the range of 0.01-0.05 M.

  • Deoxygenate the solution by bubbling a gentle stream of nitrogen or argon through it for 15-30 minutes. This is crucial as oxygen can quench the excited triplet state.

  • Seal the vessel and place it in the photoreactor. Ensure the lamp is properly cooled according to the manufacturer's instructions.

  • Irradiate the solution with UV light (e.g., 254 nm). The reaction progress should be monitored by a suitable analytical technique like TLC or GC-MS.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the resulting crude product, a highly strained cyclobutane-fused diketone, by column chromatography or recrystallization.

Data Presentation

The stereoselectivity of [2+2] photocycloadditions is highly substrate-dependent. The table below provides conceptual examples of how results could be presented. A notable reported example is the photodimerization of N-acetyl azetine, which yields cis-syn-cis and cis-anti-cis diastereomers.[4]

EntryAlkene 1Alkene 2ConditionsYield (%)Diastereomeric Ratio (d.r.)
1N-vinylcarbazoleDimethyl fumarateAcetone, hν (>300 nm)85>95:5 (exo)
2N-allyl-2-pyridone(Intramolecular)Acetonitrile, hν (254 nm)7890:10
3Quinolin-2(1H)-oneEthyleneTHF, hν (300 nm)65Not applicable

Method 3: Stereospecific Ring Contraction of Pyrrolidines

A novel approach for synthesizing substituted cyclobutanes involves the stereospecific ring contraction of readily available pyrrolidines.[6][7] This method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process. A key feature is that the reaction proceeds through a 1,4-biradical intermediate, which rapidly cyclizes to form the C-C bond, largely retaining the stereochemistry of the starting pyrrolidine (B122466).[6][7] This strategy has been successfully applied to synthesize cyclobutanes bearing α-heteroaryl substituents, including pyridyl and furyl groups.[6][7] While yields for heteroaromatic substrates may be moderate (24-42%), the method provides a unique pathway to previously inaccessible structures.[7]

Summary and Outlook

The diastereoselective synthesis of N-heterocycle substituted cyclobutanes is a rapidly advancing field. The Aza-Michael addition offers a reliable method for accessing trans-substituted cyclobutanes with excellent diastereoselectivity from simple starting materials.[1] For more complex polycyclic systems, [2+2] photocycloaddition remains a premier and versatile tool, providing access to strained ring systems with high stereocontrol.[3][4] Additionally, innovative strategies like pyrrolidine ring contraction are expanding the toolbox for accessing unique and functionally diverse cyclobutane structures.[6][7] The choice of method will ultimately depend on the desired substitution pattern, stereochemistry, and the specific N-heterocycle to be incorporated.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and overcome low yields in Suzuki-Miyaura coupling reactions involving cyclobutylboronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

Low yields in Suzuki couplings with this compound can stem from several factors, often related to the inherent instability of the boronic acid and suboptimal reaction conditions. The first aspects to scrutinize are:

  • Catalyst Activity: Ensure your palladium catalyst is active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Catalyst deactivation through oxidation is a common issue, so maintaining a strictly inert atmosphere is crucial.[1]

  • Boronic Acid Stability: this compound, like many secondary alkylboronic acids, can be prone to decomposition under reaction conditions, particularly through protodeboronation.[2] Consider using a more stable derivative, such as potassium cyclobutyltrifluoroborate (B12209022).[2]

  • Choice of Base and Solvent: The base is critical for the transmetalation step and must be carefully selected.[1] Its solubility and strength can significantly impact the reaction outcome.[1][3] The solvent system must be appropriate for all components of the reaction.[4]

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy for the catalytic cycle but not so high as to cause degradation of the reagents or catalyst.[1]

Q2: My this compound appears to be decomposing during the reaction. What causes this and how can I prevent it?

Decomposition of this compound is a significant contributor to low yields. The primary cause is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5] This is often exacerbated by:

  • Presence of Water and Strong Base: The combination of a strong base and water can facilitate the cleavage of the C-B bond.[5]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.[5]

To mitigate decomposition, consider the following strategies:

  • Use a More Stable Boron Reagent: The most effective strategy is to use a more stable derivative. Potassium cyclobutyltrifluoroborate has been shown to be an effective coupling partner in Suzuki-Miyaura reactions, offering greater stability than the corresponding boronic acid.[2]

  • Anhydrous Conditions: If using the boronic acid, employing strictly anhydrous conditions can minimize protodeboronation.[5]

  • Milder Base: Switching to a milder base, such as potassium fluoride (B91410) (KF), may reduce the rate of decomposition.[5]

Q3: What are the recommended starting conditions for a Suzuki coupling with a cyclobutylboron reagent?

Based on successful reported couplings, a good starting point for the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate with aryl or heteroaryl chlorides involves the use of a palladium acetate (B1210297) precatalyst with a bulky, electron-rich phosphine (B1218219) ligand.[2] Specific conditions are detailed in the tables and protocols below.

Troubleshooting Guide

If you are experiencing low yields, this guide provides a systematic approach to troubleshooting your reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Purity - Aryl halide - Boron reagent - Solvent (dry, degassed) - Base (finely powdered) start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Proper degassing of solvent - Purge vessel with Ar or N2 check_reagents->check_atmosphere Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved optimize_catalyst 3. Optimize Catalyst System - Use bulky, electron-rich ligand (e.g., XPhos, n-BuPAd2) - Screen different Pd sources (e.g., Pd(OAc)2) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Issue Found & Resolved optimize_base 4. Optimize Base - Screen different bases (e.g., Cs2CO3, K2CO3, K3PO4) - Ensure appropriate strength and solubility optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improves optimize_temp 5. Optimize Temperature - Incrementally increase temperature - Monitor for decomposition optimize_base->optimize_temp No Improvement optimize_base->success Yield Improves use_stable_boron 6. Switch to a Stable Boron Reagent - Use Potassium Cyclobutyltrifluoroborate optimize_temp->use_stable_boron No Improvement optimize_temp->success Yield Improves use_stable_boron->success Yield Improves

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, demonstrating the impact of different catalysts, ligands, and bases on the reaction yield.

Table 1: Coupling with Electron-Rich/Poor Aryl Chlorides [2]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)XPhos (6)K₂CO₃ (3)CPME/H₂O (10:1)10075
24-ChlorotoluenePd(OAc)₂ (3)XPhos (6)K₂CO₃ (3)CPME/H₂O (10:1)10082
34-ChloroacetophenonePd(OAc)₂ (3)XPhos (6)K₂CO₃ (3)CPME/H₂O (10:1)10095

Table 2: Coupling with Hindered and Heteroaryl Chlorides [2]

EntryHeteroaryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
11-Chloro-3,5-dimethoxybenzenePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene (B28343)/H₂O (10:1)10085
22-ChloropyridinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)10078
35-Chloro-2-methoxypyridinePd(OAc)₂ (2)n-BuPAd₂ (3)Cs₂CO₃ (3)Toluene/H₂O (10:1)10085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Potassium Cyclobutyltrifluoroborate [2]

  • Vessel Preparation: To a microwave vial, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclobutyltrifluoroborate (1.01 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap lined with a disposable Teflon septum. Evacuate the vial under vacuum and purge with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the aryl chloride (1.0 equiv) followed by a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides with Potassium Cyclobutyltrifluoroborate [2]

  • Vessel Preparation (in a glove box): Charge a microwave vial with Pd(OAc)₂ (2 mol%), n-BuPAd₂ (3 mol%), potassium cyclobutyltrifluoroborate (1.01 equiv), and Cs₂CO₃ (3.0 equiv).

  • Reagent Addition: Add the heteroaryl chloride (1.0 equiv) and a 10:1 mixture of toluene and water.

  • Reaction: Seal the vial and heat to 100 °C, stirring for the necessary duration. Monitor the reaction's progress.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Visualization of Key Processes

Suzuki_Cycle

References

Technical Support Center: Cyclobutylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclobutylboronic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation and to offer troubleshooting advice for its use in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of cyclobutane (B1203170), consuming the starting material and reducing the yield of the desired cross-coupled product. Strained ring systems like cyclobutane can be particularly susceptible to this reaction under typical Suzuki-Miyaura coupling conditions.

Q2: What are the primary factors that lead to the protodeboronation of this compound?

A2: Several factors can promote the protodeboronation of alkylboronic acids, including:

  • Basic Conditions: Many Suzuki-Miyaura reactions require a base, which can form a more reactive boronate species that is more susceptible to protonolysis.[1]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has a longer exposure time to conditions that favor decomposition.

Q3: Are there more stable alternatives to this compound for Suzuki-Miyaura coupling?

A3: Yes, using stabilized derivatives of this compound is a highly effective strategy to prevent protodeboronation. The most common and successful alternatives are potassium cyclobutyltrifluoroborate (B12209022) (c-BuBF₃K) and N-methyliminodiacetic acid (MIDA) boronate esters. These derivatives are generally more stable to air and moisture and act as "slow-release" sources of the boronic acid under the reaction conditions, minimizing its concentration and thus the extent of protodeboronation.[1][2]

Q4: When should I choose potassium cyclobutyltrifluoroborate over this compound?

A4: It is highly recommended to use potassium cyclobutyltrifluoroborate, especially when dealing with challenging substrates or when reproducibility is critical. Organotrifluoroborates are crystalline, free-flowing solids that are significantly more stable to air and moisture than their corresponding boronic acids, allowing for extended storage without degradation.[3][4] Their use often leads to higher yields and more consistent results in Suzuki-Miyaura couplings.[4]

Troubleshooting Guide

Issue 1: Low yield of the desired coupled product and significant formation of cyclobutane.

This is a classic sign of protodeboronation. Here are several strategies to mitigate this issue, starting with the most effective:

StrategyRecommendationRationale
Use a Stabilized Boron Reagent Switch from this compound to potassium cyclobutyltrifluoroborate .Trifluoroborates are significantly more resistant to protodeboronation and have been shown to be highly effective in the Suzuki-Miyaura coupling of the cyclobutyl group.[1][4]
Optimize the Base Use a weaker, non-hydroxide base. Mild bases such as Cs₂CO₃ , K₃PO₄ , or CsF are often effective.Strong bases can accelerate the rate of protodeboronation. The choice of base can significantly impact the outcome of the reaction.[5]
Lower the Reaction Temperature Attempt the reaction at a lower temperature (e.g., 80 °C).Elevated temperatures can increase the rate of the protodeboronation side reaction.
Choose an Anhydrous Solvent While some water is often necessary for the hydrolysis of boronate esters and trifluoroborates, using an anhydrous solvent system with a controlled amount of water can sometimes suppress protodeboronation.Minimizing the proton source can slow the rate of protodeboronation.
Optimize the Catalyst System Employ a highly active catalyst system to accelerate the desired cross-coupling, making it outcompete the protodeboronation. Catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are often effective for cross-coupling secondary alkylboron reagents.[4]A faster productive reaction reduces the time the boronic acid is exposed to decomposition-favoring conditions.

Data Presentation

The following table summarizes the successful Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, demonstrating the utility of this stabilized boron reagent.

Table 1: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Aryl and Heteroaryl Chlorides

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-Cyclobutylbenzonitrile85
24'-Chloroacetophenone1-(4-Cyclobutylphenyl)ethan-1-one78
3Methyl 4-chlorobenzoateMethyl 4-cyclobutylbenzoate82
42-Chloro-6-methylpyridine2-Cyclobutyl-6-methylpyridine75
52-Chloroquinoline2-Cyclobutylquinoline68
62-Chloropyrazine2-Cyclobutylpyrazine55

Data extracted from Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[4]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides

This protocol is adapted from Molander et al. and provides a robust starting point for the cross-coupling of potassium cyclobutyltrifluoroborate.[4]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclobutyltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (3 mol %)

  • XPhos (6 mol %)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene (B28343) (0.2 M)

  • Water

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, potassium cyclobutyltrifluoroborate, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add degassed toluene and water (10:1 v/v).

  • Heat the reaction mixture to 80 °C and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Protodeboronation_Pathway CyclobutylboronicAcid This compound (c-BuB(OH)₂) Boronate Cyclobutylboronate ([c-BuB(OH)₃]⁻) CyclobutylboronicAcid:e->Boronate:w + Base Base Base (e.g., OH⁻) Protodeboronation Protodeboronation Boronate:e->Protodeboronation:w + Proton Source ProtonSource Proton Source (e.g., H₂O) Cyclobutane Cyclobutane (Byproduct) Protodeboronation:e->Cyclobutane:w forms BoricAcid B(OH)₃ Protodeboronation:e->BoricAcid:w and

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield of Coupled Product & High Cyclobutane Byproduct Diagnosis Protodeboronation is Likely Occurring Start->Diagnosis Strategy1 Switch to Potassium Cyclobutyltrifluoroborate Diagnosis->Strategy1 Primary Solution Strategy2 Optimize Reaction Conditions Diagnosis->Strategy2 Alternative/Concurrent Solution End Improved Yield Strategy1->End Condition1 Use Milder Base (e.g., Cs₂CO₃, K₃PO₄) Strategy2->Condition1 Condition2 Lower Reaction Temperature Strategy2->Condition2 Condition3 Use Highly Active Catalyst System Strategy2->Condition3 Condition1->End Condition2->End Condition3->End

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Optimizing Reactions with Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of cyclobutylboronic acid and its derivatives in cross-coupling reactions. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in Suzuki-Miyaura reactions involving this compound?

A1: The base is crucial for the activation of the boronic acid. It facilitates the formation of a more nucleophilic borate (B1201080) anion (e.g., [Cyclobutyl-B(OH)₃]⁻), which is necessary for the transmetalation step with the palladium(II) complex in the catalytic cycle. The base also aids in regenerating the active Pd(0) catalyst.

Q2: How do I select the appropriate base for my reaction, especially with sensitive substrates?

A2: Base selection depends on the stability of your starting materials and product.

  • For robust substrates: Stronger inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • For substrates with base-labile functional groups (e.g., esters, ketones, amides): Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended to prevent degradation. A base that is too strong can degrade sensitive functional groups, while one that is too weak may not activate the boronic acid efficiently, leading to a slow or incomplete reaction.

Q3: What are the most effective solvents for this compound coupling reactions?

A3: The choice of solvent is critical for ensuring that both the organic reagents and the inorganic base can participate effectively.

  • Single solvent systems: Anhydrous, degassed solvents like toluene (B28343) or dioxane are common starting points. However, using a single solvent can sometimes result in unsatisfactory yields.

  • Mixed solvent systems: An organic/aqueous co-solvent system, such as a 10:1 mixture of cyclopentyl methyl ether (CPME) and water or THF and water, often improves results. This is because the aqueous portion can help dissolve the inorganic base, accelerating the reaction. For instance, a 1:1 mixture of DMF-H₂O has been shown to significantly improve yields.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, consuming the boronic acid and reducing the yield of the desired product. This is often promoted by strong bases and the presence of water or other protic sources. To minimize it:

  • Use less harsh reaction conditions (e.g., lower temperature, weaker base).

  • Ensure your solvent is properly degassed and anhydrous if a non-aqueous system is used.

  • Consider converting the this compound to a more stable derivative, such as a potassium cyclobutyltrifluoroborate (B12209022) salt, which can be more resistant to protodeboronation.

Q5: My this compound appears unstable. What are my options?

A5: Boronic acids can be unstable under typical reaction and purification conditions, leading to degradation. If you suspect instability:

  • Use a more stable derivative: Potassium cyclobutyltrifluoroborate is a stable alternative that can be used directly and often gives excellent yields. Boronic esters, such as the pinacol (B44631) ester (Bpin), also offer enhanced stability, though they can be prone to hydrolysis.

  • Storage: Store the this compound at a low temperature (2-8°C) and protected from moisture and air to minimize degradation.

Troubleshooting Guide

Q: My reaction shows low to no yield. What are the first things I should check?

A: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is essential.

dot graph TD subgraph "Troubleshooting Workflow for Low/No Yield" A[Start: Low/No Yield] --> B{Check Catalyst System}; B --> C{Is the catalyst/ligand appropriate?}; C -- No --> D[Screen alternative catalysts/ligands e.g., Buchwald systems]; C -- Yes --> E{Review Reaction Conditions}; E --> F{Inert atmosphere maintained?}; F -- No --> G[Ensure proper degassing of solvents & purging with N₂/Ar]; F -- Yes --> H{Is the temperature optimal?}; H -- No --> I[Gradually increase temperature e.g., 80-110 °C]; H -- Yes --> J{Check Base and Solvent}; J --> K{Is the base strong/soluble enough?}; K -- No --> L[Switch to a stronger/more soluble base e.g., K₃PO₄, Cs₂CO₃ or add H₂O as co-solvent]; K -- Yes --> M{Is the boronic acid derivative stable?}; M -- No --> N[Use a more stable form e.g., potassium cyclobutyltrifluoroborate]; M -- Yes --> O[Monitor reaction over longer time]; N --> P[Re-run Optimized Reaction]; L --> P; I --> P; G --> P; D --> P; O --> P; end

end A troubleshooting workflow for low or no yield.

Q: I'm observing significant byproduct formation (e.g., homocoupling or dehalogenation). What should I do?

A: The formation of byproducts indicates that your catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.

  • Homocoupling: This is the coupling of two boronic acid molecules and is often caused by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or solvents. Consider screening different bases or ensuring your solvent is anhydrous.

Q: The reaction is sluggish and does not go to completion. What adjustments can be made?

A: A slow or incomplete reaction often points to issues with reactivity or catalyst activity.

  • Increase Temperature: Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

  • Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% may be necessary.

  • Change Ligand: If using a simple palladium source, switching to a more active catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) can significantly accelerate the reaction, especially for less reactive coupling partners like aryl chlorides.

  • Monitor Reaction Time: Some reactions may simply require longer times. Monitor the reaction's progress by TLC or LC-MS to determine the optimal duration.

Data Presentation: Optimizing Reaction Parameters

The tables below summarize key variables to consider when optimizing your this compound reaction.

Table 1: Guide to Base Selection for this compound Reactions

BaseStrengthSolubility (in Organic Solvents)Recommended Use CasePotential Issues
K₃PO₄ (Potassium Phosphate)StrongLowGeneral purpose, effective for many couplings, including with sensitive substrates.Can be slow if not well-mixed; may require H₂O co-solvent.
Cs₂CO₃ (Cesium Carbonate)StrongModerateHighly effective for difficult couplings or sterically hindered substrates.More expensive than other bases.
K₂CO₃ (Potassium Carbonate)ModerateLowGood for substrates with base-sensitive functional groups (e.g., esters).May be too weak for less reactive aryl halides.
Organic Bases (e.g., TEA) WeakHighRarely used as primary base.Often less effective than inorganic bases.

Table 2: Common Solvents and Their Effects on this compound Reactions

Solvent SystemTypeKey AdvantagesConsiderations
Toluene AproticHigh boiling point, good for elevated temperatures.Poor solubility for inorganic bases.
Dioxane Aprotic EtherCommonly used, often effective.Poor solubility for inorganic bases.
THF Aprotic EtherLower boiling point, good for milder conditions.Poor solubility for inorganic bases.
DMF Polar AproticCan improve solubility of reagents.Can be difficult to remove; may not always give high yields alone.
Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) MixedH₂O co-solvent dissolves the inorganic base, accelerating the reaction.The presence of water can increase the risk of protodeboronation.
DMF/H₂O (e.g., 1:1) MixedCan significantly improve yields by dissolving both organic and inorganic components.The high water content may not be suitable for all substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of an aryl chloride with potassium cyclobutyltrifluoroborate. Conditions should be optimized for specific substrates.

Materials:

  • Aryl Chloride (1.0 equiv)

  • Potassium Cyclobutyltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • K₂CO₃ (3.0 equiv, finely powdered)

  • Cyclopentyl methyl ether (CPME) and Water (10:1 mixture, degassed)

Procedure:

  • Vessel Preparation: Add the aryl chloride, potassium cyclobutyltrifluoroborate, Pd(OAc)₂, XPhos, and K₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed CPME/H₂O solvent mixture via syringe.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS for the disappearance of the limiting starting material. Reactions can take from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle

Technical Support Center: Purification of Products from Cyclobutylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutylboronic acid coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when performing a Suzuki-Miyaura coupling with this compound?

Common impurities include:

  • Homocoupled product of the boronic acid: This arises from the coupling of two this compound molecules. The presence of oxygen can promote this side reaction.[1][2]

  • Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl halide) may remain.

  • Protodeboronation product: The this compound can be replaced by a hydrogen atom, leading to the formation of cyclobutane. This is a common side reaction for some boronic acids.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the reaction can contaminate the final product.[3][4]

  • Inorganic salts: Byproducts from the base used in the reaction.[1]

Q2: How can I remove unreacted this compound from my reaction mixture?

A basic aqueous wash is an effective method for removing unreacted boronic acids.[1] By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during an extraction.[1][5]

Q3: My desired product is an oil and will not crystallize. How should I purify it?

If your product is an oil, purification by column chromatography is the most suitable method.[1] The choice of solvent system for chromatography is crucial and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[1][6]

Q4: What is the best way to remove residual palladium catalyst from my final product?

For pharmaceutical applications, reducing palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[1] Common methods include:

  • Filtration through Celite: Effective for removing heterogeneous catalysts.[1]

  • Metal Scavengers: These are materials like functionalized silica (B1680970) that can bind to the palladium, allowing it to be removed by filtration.[1] A study has shown that using a scavenging resin after column chromatography is highly effective in reducing palladium levels to below 100 ppm.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Instability of this compound.1. Use a fresh, active palladium catalyst. 2. For sterically hindered couplings, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) and a suitable base like K₃PO₄ or Cs₂CO₃. 3. Consider using more stable derivatives like potassium cyclobutyltrifluoroborate (B12209022).[7][8]
Significant amount of homocoupled byproduct 1. Presence of oxygen in the reaction.[1][2] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1]1. Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1]
Product and a major byproduct have very similar polarities The byproduct may be an isomer or have a very similar structure to the desired product.Meticulous column chromatography with a shallow solvent gradient is often effective.[1] Extensive screening of different solvent systems using TLC is recommended to achieve optimal separation.[1][6] If the product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective purification method.[1]
Difficulty in separating the product from the starting aryl halide The reaction may not have gone to completion.Drive the reaction to completion by extending the reaction time or increasing the temperature. If the starting halide is difficult to separate, consider using a slight excess of the this compound to ensure full consumption of the halide.

Data Presentation

Table 1: Yields of Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with Various Aryl Chlorides

EntryAryl ChlorideProductYield (%)
14-Chloroanisole1-Cyclobutyl-4-methoxybenzene78
24-Chlorotoluene1-Cyclobutyl-4-methylbenzene82
31-Chloro-4-(trifluoromethyl)benzene1-Cyclobutyl-4-(trifluoromethyl)benzene75
44'-Chloroacetophenone1-(4-Cyclobutylphenyl)ethan-1-one85
52-Chlorotoluene1-Cyclobutyl-2-methylbenzene65

Data sourced from Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of organic chemistry, 73(19), 7481–7485.[7][8]

Table 2: Efficiency of Palladium Removal Techniques

Purification StepInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)
Column Chromatography~5000< 100 (in over half of samples)~90
Column Chromatography + Si-TMT Scavenger>1000< 100 (in all samples)~98

Data is generalized from a pilot study on various Suzuki-Miyaura reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride

This protocol is adapted from Molander et al.[7][8]

  • Reaction Setup: In a glovebox, a microwave vial is charged with Pd(OAc)₂ (0.01 mmol), n-BuPAd₂ (0.015 mmol), potassium cyclobutyltrifluoroborate (0.505 mmol), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: The vial is sealed, removed from the glovebox, and the aryl chloride (0.5 mmol) and solvent (e.g., 10:1 CPME/H₂O) are added via syringe.

  • Reaction: The reaction mixture is stirred at 100 °C for the appropriate time (typically monitored by GC-MS or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over Na₂SO₄.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.

Protocol 2: Aqueous Workup for Removal of Boronic Acid Impurities

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a 1 M aqueous solution of NaOH or K₂CO₃.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup: - this compound Derivative - Aryl Halide - Palladium Catalyst & Ligand - Base Solvent_Addition Solvent Addition & Degassing Reaction_Setup->Solvent_Addition Heating Heating & Stirring Solvent_Addition->Heating Aqueous_Wash Aqueous Wash (e.g., with NaHCO₃ or NaOH soln) Heating->Aqueous_Wash Extraction Extraction with Organic Solvent Aqueous_Wash->Extraction Drying Drying Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pd_Scavenging Palladium Scavenging (optional) Recrystallization->Pd_Scavenging Final_Product Final_Product Pd_Scavenging->Final_Product

Caption: General experimental workflow for the purification of Suzuki coupling products.

troubleshooting_logic Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (fresh vs. old) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Ligand, Base, Solvent, Temp) Start->Check_Conditions Check_Boronic_Acid Assess Boronic Acid Stability Start->Check_Boronic_Acid Optimize_Conditions Optimize Conditions (e.g., Bulky Ligand, Stronger Base) Check_Catalyst->Optimize_Conditions Check_Conditions->Optimize_Conditions Use_Stable_Derivative Use Stable Derivative (e.g., Trifluoroborate) Check_Boronic_Acid->Use_Stable_Derivative Successful_Reaction Successful Reaction Use_Stable_Derivative->Successful_Reaction Optimize_Conditions->Successful_Reaction

Caption: Troubleshooting logic for low-yield this compound coupling reactions.

References

Technical Support Center: Managing Homocoupling Byproducts in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the organoboron reagent (e.g., boronic acid) react with each other to form a symmetrical biaryl or dialkenyl compound. This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.[1]

Q2: What are the primary causes of homocoupling in Suzuki reactions?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of the homocoupling of boronic acids.[2][3] Additionally, if a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.

Q3: How does the choice of palladium source affect homocoupling?

A3: The oxidation state of the initial palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it enters the catalytic cycle directly without requiring an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ is used, homocoupling can occur during the initial reduction to Pd(0), as the boronic acid itself can act as a reducing agent, leading to the formation of the homocoupled byproduct.[2]

Q4: Can the choice of ligand influence the extent of homocoupling?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, can accelerate the desired reductive elimination step, which forms the cross-coupled product. This rapid final step minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.[4][5]

Q5: How do the base and solvent system impact homocoupling?

A5: The base is essential for activating the boronic acid for transmetalation, but its strength and type can influence selectivity.[6] The solvent can affect the solubility of reagents and the stability of catalytic intermediates.[7][8][9] For instance, some polar aprotic solvents can stabilize charged palladium species, which may alter the reaction pathway.[9] Optimizing the base and solvent combination is crucial for minimizing homocoupling.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reactions.

Problem: Significant Formation of Homocoupling Byproduct

Below is a troubleshooting workflow to address the issue of excessive homocoupling.

G start High Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes implement_degassing Implement rigorous degassing protocols. (Freeze-Pump-Thaw or Inert Gas Sparging) degas->implement_degassing No ligand Is the ligand appropriate? pd_source->ligand No switch_pd Switch to a Pd(0) precatalyst or add a mild reducing agent (e.g., potassium formate). pd_source->switch_pd Yes base_solvent Have you optimized the base and solvent? ligand->base_solvent No screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). ligand->screen_ligands Yes solution Problem Resolved base_solvent->solution Yes optimize_conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). base_solvent->optimize_conditions No implement_degassing->degas switch_pd->ligand screen_ligands->base_solvent optimize_conditions->solution

A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on how different reaction components can affect the ratio of the desired cross-coupled product to the homocoupling byproduct.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceLigandBaseSolventCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O7515
Pd(PPh₃)₄ -K₂CO₃Toluene/H₂O92 <5
PdCl₂(dppf)-Cs₂CO₃Dioxane888
Pd₂(dba)₃ XPhosK₃PO₄Toluene95 <3

Data is illustrative and compiled from general trends observed in the literature. Actual yields are substrate-dependent.

Table 2: Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
PPh₃2K₂CO₃Dioxane/H₂O (4:1)1004518
P(t-Bu)₃2K₃PO₄Toluene80789
SPhos1K₃PO₄2-MeTHF8092<5
XPhos 1 K₃PO₄ 2-MeTHF 80 95 <2

Disclaimer: This data is illustrative and based on established trends for structurally similar electron-deficient 2-bromopyridines. Researchers should conduct their own optimization studies.[10]

Table 3: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Byproduct (%)
Na₂CO₃Toluene/H₂O (10:1)1008510
K₂CO₃Toluene/H₂O (10:1)100888
K₃PO₄ Toluene/H₂O (10:1) 100 94 <5
Cs₂CO₃Dioxane/H₂O (4:1)90926
TriethylamineToluene1003525

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents

For many reactions, the presence of oxygen is more detrimental than trace amounts of water. Proper degassing of solvents is crucial.

  • Freeze-Pump-Thaw Method (Most Effective):

    • Place the solvent in a Schlenk flask sealed with a rubber septum.

    • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.

    • Open the flask to a high vacuum line and pump for 5-10 minutes.

    • Close the stopcock to the vacuum and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).

  • Inert Gas Sparging (Less Effective but Often Sufficient):

    • Bubble a steady stream of an inert gas (Argon or Nitrogen) through the solvent via a long needle for 30-60 minutes.

    • Ensure a second, shorter needle is present to act as a vent.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Pd(0) Precatalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the boronic acid or its ester derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the degassed anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (can range from room temperature to 120 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Protocol 3: Using a Mild Reducing Agent with a Pd(II) Precatalyst

When using a Pd(II) source, the addition of a mild reducing agent can suppress homocoupling.

  • Follow the general setup procedure as in Protocol 2, but use a Pd(II) precatalyst (e.g., Pd(OAc)₂ with a suitable ligand).

  • Before adding the palladium catalyst, add a mild reducing agent such as potassium formate (1-2 equivalents) to the reaction mixture.[11]

  • Proceed with the addition of the catalyst and the rest of the protocol as described above.

Visualization of Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in a Suzuki-Miyaura reaction, highlighting the desired cross-coupling cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_suzuki Suzuki Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X      L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetalation Ar¹-Pd(II)-Ar²        L₂ OxAdd->Transmetalation Transmetalation (Ar²-B(OR)₂) Product Ar¹-Ar² Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd0 Pd(0)Lₙ PdII Pd(II) Species Pd0->PdII Oxidation O2 O₂ O2->PdII Intermediate Ar-Pd(II)-Ar PdII->Intermediate 2x Transmetalation BoronicAcid1 Ar-B(OH)₂ BoronicAcid1->Intermediate BoronicAcid2 Ar-B(OH)₂ BoronicAcid2->Intermediate Intermediate->Pd0 Reduction HomocouplingProduct Ar-Ar Intermediate->HomocouplingProduct Reductive Elimination

A simplified mechanism showing how Pd(II) species can lead to the homocoupling of boronic acids.

References

Technical Support Center: Optimizing Cyclobutylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the reactivity of cyclobutylboronic acid in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered when using this compound in Suzuki-Miyaura cross-coupling reactions?

Researchers often face several challenges with this compound in Suzuki-Miyaura coupling:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of cyclobutane (B1203170) as a byproduct and reduced yield of the desired coupled product.[1][2][3] This process can be accelerated by heat, the presence of a base, and the palladium catalyst.[2]

  • Steric Hindrance: The three-dimensional structure of the cyclobutyl group can sterically hinder the transmetalation step in the catalytic cycle, slowing down the reaction rate.[4]

  • β-Hydride Elimination: As a secondary alkylboronic acid, the diorganopalladium intermediate formed during the catalytic cycle can potentially undergo β-hydride elimination, leading to undesired byproducts.[5]

  • Lower Reactivity: Compared to aryl or vinyl boronic acids, this compound can exhibit sluggish reactivity, especially when coupled with less reactive electrophiles like aryl chlorides.[5]

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the first troubleshooting steps I should take?

Low yields are a common issue. Here’s a logical workflow to troubleshoot your reaction:

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) start->check_reagents optimize_base Optimize Base (e.g., switch to Cs₂CO₃ or K₃PO₄) check_reagents->optimize_base Reagents OK optimize_ligand Optimize Ligand (e.g., use bulky, electron-rich phosphines like XPhos) optimize_base->optimize_ligand optimize_temp Adjust Temperature (Lower to minimize decomposition, or increase to improve rate) optimize_ligand->optimize_temp use_stable_derivative Consider a More Stable Boron Reagent (e.g., Cyclobutyltrifluoroborate or MIDA boronate) optimize_temp->use_stable_derivative check_catalyst Evaluate Catalyst System (e.g., Pd source, consider Ni for C(sp²)-C(sp³) coupling) use_stable_derivative->check_catalyst end Improved Yield check_catalyst->end General_Protocol prep 1. Vial Preparation: - Add aryl halide (1.0 equiv),  this compound (1.2-1.5 equiv),  base (e.g., Cs₂CO₃, 2.0 equiv),  and a stir bar to a reaction vial. degas 2. Degassing: - Seal the vial and purge with an  inert gas (Ar or N₂) for 15-20 minutes. prep->degas solvent 3. Solvent Addition: - Add degassed solvent (e.g., Dioxane/H₂O 4:1)  via syringe. degas->solvent catalyst 4. Catalyst Addition: - Add Pd catalyst (e.g., Pd(OAc)₂, 2-5 mol%)  and ligand (e.g., XPhos, 4-10 mol%)  under positive inert gas pressure. solvent->catalyst reaction 5. Reaction: - Heat the mixture to the desired temperature  (e.g., 80-110 °C) and monitor by TLC or LC-MS. catalyst->reaction workup 6. Workup & Purification: - Cool, dilute with organic solvent,  wash with water and brine, dry,  concentrate, and purify by chromatography. reaction->workup Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)-X(L)₂ pd0->pd_complex oxidative_addition Oxidative Addition transmetalation_complex R¹-Pd(II)-R²(L)₂ pd_complex->transmetalation_complex transmetalation Transmetalation transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product reductive_elimination Reductive Elimination aryl_halide R¹-X aryl_halide->pd_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation_complex

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Cyclobutylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving cyclobutylboronic acid, with a focus on preventing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What is the likely cause?

A1: Low or no yield in Suzuki-Miyaura reactions involving this compound is frequently attributed to the instability of the boronic acid itself, which can lead to catalyst deactivation. This compound, like many secondary alkylboronic acids, is susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes the starting material and can lead to the formation of inactive palladium species, such as palladium black.

Q2: I observe my reaction mixture turning black. What does this indicate?

A2: A common visual indicator of catalyst deactivation is the precipitation of palladium black. This suggests that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This can be caused by a variety of factors, including the instability of the boronic acid, the presence of oxygen, or suboptimal reaction conditions.

Q3: How can I improve the stability of my cyclobutylboron reagent and prevent catalyst deactivation?

A3: A highly effective strategy is to use a more stable derivative of this compound. Potassium cyclobutyltrifluoroborate (B12209022) is an excellent alternative. It is an air- and moisture-stable crystalline solid that is more resistant to protodeboronation than the corresponding boronic acid.[1] Under the reaction conditions, the trifluoroborate slowly releases the boronic acid, maintaining a low concentration and minimizing side reactions. Other stable derivatives include this compound pinacol (B44631) ester and N-methyliminodiacetic acid (MIDA) boronates.[2][3]

Q4: What are the optimal catalyst and reaction conditions for the Suzuki-Miyaura coupling of a cyclobutylboron reagent with an aryl chloride?

A4: For the coupling of potassium cyclobutyltrifluoroborate with aryl and heteroaryl chlorides, a catalyst system of Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has been shown to be effective.[1][4] Typical conditions involve using a base like K₂CO₃ in a solvent system such as cyclopentyl methyl ether (CPME) and water at elevated temperatures (e.g., 100 °C).[1]

Q5: Besides protodeboronation, are there other side reactions I should be aware of with this compound?

A5: Yes, β-hydride elimination is a potential side reaction for secondary alkylboronic acids, including this compound.[5] This process can compete with the desired reductive elimination step in the catalytic cycle, leading to the formation of byproducts and reduced yield of the cross-coupled product. The choice of a suitable ligand is crucial to minimize this side reaction.[5]

Data Presentation

The following table summarizes the optimized conditions and yields for the Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, demonstrating the utility of this stable boronic acid surrogate.[1]

EntryAryl/Heteroaryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole3% Pd(OAc)₂ / 6% XPhosK₂CO₃CPME/H₂O (10:1)1001875
24-Chlorobenzonitrile3% Pd(OAc)₂ / 6% XPhosK₂CO₃CPME/H₂O (10:1)1001888
32-Chlorotoluene3% Pd(OAc)₂ / 6% XPhosK₂CO₃CPME/H₂O (10:1)1001865
42-Chloroquinoline2% Pd(OAc)₂ / 3% n-BuPAd₂Cs₂CO₃Toluene/H₂O (10:1)1002472
52-Chloropyridine2% Pd(OAc)₂ / 3% n-BuPAd₂Cs₂CO₃Toluene/H₂O (10:1)1002485

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides [1]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Potassium cyclobutyltrifluoroborate (0.505 mmol, 1.01 equiv)

  • Pd(OAc)₂ (0.015 mmol, 0.03 equiv)

  • XPhos (0.03 mmol, 0.06 equiv)

  • K₂CO₃ (1.5 mmol, 3.0 equiv)

  • Cyclopentyl methyl ether (CPME) / H₂O (10:1, 2 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, potassium cyclobutyltrifluoroborate, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed CPME/H₂O solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Potassium Cyclobutyltrifluoroborate from this compound [1]

Materials:

  • This compound (9.1 mmol, 1.0 equiv)

  • Methanol (B129727) (20 mL)

  • Saturated aqueous solution of KHF₂ (11.1 mL)

Procedure:

  • Dissolve this compound in methanol at room temperature in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the saturated aqueous KHF₂ solution dropwise to the stirring solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Remove the solvent in vacuo and dry the resulting solid under vacuum overnight.

  • Extract the crude solid three times by sonicating for 15 minutes with a suitable solvent (e.g., acetone) and filtering.

  • Combine the filtrates and concentrate under reduced pressure to yield potassium cyclobutyltrifluoroborate.

Visualizations

The following diagrams illustrate key concepts in troubleshooting catalyst deactivation in this compound reactions.

Catalyst_Deactivation_Pathway cluster_0 Problem: Low Yield Cyclobutylboronic_Acid This compound Protodeboronation Protodeboronation Cyclobutylboronic_Acid->Protodeboronation Instability Pd_Catalyst Active Pd(0) Catalyst Desired_Product Desired Product Pd_Catalyst->Desired_Product Catalytic Cycle Inactive_Pd Inactive Pd Black Pd_Catalyst->Inactive_Pd Deactivation Protodeboronation->Inactive_Pd Leads to

Caption: Pathway showing how the instability of this compound can lead to catalyst deactivation.

Troubleshooting_Workflow Start Low Yield with This compound Check_Catalyst Observe for Pd Black Formation Start->Check_Catalyst Consider_Stability Hypothesize Boronic Acid Instability Check_Catalyst->Consider_Stability Yes Optimize Optimize Ligand, Base, Solvent, and Temperature Check_Catalyst->Optimize No Solution Use Stable Derivative: Potassium Cyclobutyltrifluoroborate or Pinacol/MIDA Ester Consider_Stability->Solution Solution->Optimize Success Improved Yield Optimize->Success

Caption: A troubleshooting workflow for addressing low yields in this compound reactions.

Catalytic_Cycle_and_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-BY2) PdII->Transmetal RPdII R-Pd(II)-R' Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim Beta_Hydride β-Hydride Elimination RPdII->Beta_Hydride Side Reaction RedElim->Pd0 Regeneration Product R-R' RedElim->Product Byproduct Byproducts Beta_Hydride->Byproduct

Caption: The Suzuki-Miyaura catalytic cycle with potential catalyst deactivation pathways highlighted.

References

Technical Support Center: Cyclobutylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is designed to help resolve common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?

A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates (aryl/heteroaryl halide), catalyst system (palladium source and ligand), base, and solvent used. For this compound and its derivatives, a temperature range of 60°C to 100°C is commonly employed.[1][2] Some reactions with highly active catalyst systems may proceed at lower temperatures, even room temperature, while less reactive coupling partners, such as aryl chlorides, may require temperatures at the higher end of this range to achieve a good yield.[2][3] It is crucial to screen temperatures to find the optimal balance between reaction rate and the stability of the boronic acid.

Q2: My reaction yield is low. Could the temperature be the cause?

A2: Yes, incorrect temperature is a common reason for low yields.

  • Too low: If the temperature is insufficient, the activation energy for one or more steps in the catalytic cycle (e.g., oxidative addition) may not be overcome, leading to a sluggish or incomplete reaction.[4]

  • Too high: Excessive heat can lead to the decomposition of the catalyst, ligands, or the this compound itself through processes like protodeboronation.[1] This can also increase the formation of side products, such as homocoupling of the boronic acid.

Systematic optimization is recommended. A good starting point is often around 80°C, with subsequent reactions performed at ±10-20°C to gauge the effect on the yield.[4]

Q3: What are the signs of this compound decomposition at high temperatures?

A3: The primary decomposition pathway for boronic acids at elevated temperatures, especially in the presence of water or other protic sources, is protodeboronation. This process replaces the boronic acid group with a hydrogen atom, resulting in cyclobutane (B1203170) as a byproduct. You can monitor for this by:

  • GC-MS analysis: Look for the mass corresponding to cyclobutane or the de-boronated starting material of your coupling partner.

  • NMR analysis of the crude reaction mixture: The appearance of signals corresponding to the protonated arene/heteroarene starting material is a strong indicator.

If decomposition is suspected, consider lowering the reaction temperature, using a milder base, or switching to a more stable derivative like potassium cyclobutyltrifluoroborate (B12209022) or a cyclobutylboronate ester.

Q4: Can I run the coupling reaction at room temperature?

A4: Room-temperature couplings involving secondary alkyl boronic acids are possible but typically require highly active and specialized catalyst systems.[3][5][6] These systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) that facilitate the catalytic cycle under milder conditions.[2] If you are using a standard catalyst like Pd(PPh₃)₄, elevated temperatures will likely be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Formation Insufficient Temperature: The reaction has not overcome the activation energy barrier.Gradually increase the reaction temperature in 10°C increments, for example, from 60°C to 100°C. Monitor the reaction progress by TLC or LC-MS at each temperature.[4]
Catalyst Inactivity: The palladium catalyst was not properly activated or has decomposed.Ensure proper degassing of the solvent and reaction mixture to remove oxygen. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider a brief pre-heating step of the catalyst and ligand before adding the substrates.
Reaction Stalls or is Incomplete Suboptimal Temperature: The chosen temperature is not ideal for the specific substrate combination.Perform a temperature screen. Set up small-scale parallel reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimum.
Boronic Acid Instability: The this compound is degrading over the course of the reaction.Lower the reaction temperature.[1] Consider using a more stable derivative like potassium cyclobutyltrifluoroborate.[2] Ensure the base is not excessively harsh.
Formation of Significant Byproducts (e.g., Homocoupling) Excessive Temperature: High temperatures can accelerate side reactions, including the homocoupling of the boronic acid.Reduce the reaction temperature. You may need to accept a longer reaction time for a cleaner profile.
Oxygen Contamination: The presence of oxygen can promote homocoupling.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.
Quantitative Data Summary

While a specific temperature optimization study for this compound was not found in the reviewed literature, the following table provides representative data for the effect of temperature on Suzuki-Miyaura coupling reactions in general, which can serve as a guideline for optimization.

Temperature (°C) Effect on a Model Suzuki-Miyaura Reaction Reference
Room TemperatureYield may be significantly lower (e.g., ~72%) compared to optimized higher temperatures for standard systems.[7]
70Optimal temperature for a specific system, providing the highest yield.[7]
80Identified as the optimal temperature in another study, above which the yield remained constant, but below which it decreased sharply.[4]
100Employed for the coupling of potassium cyclobutyltrifluoroborate with less reactive aryl chlorides, resulting in good yields.[2]

Note: This data is illustrative. The optimal temperature for your specific reaction must be determined experimentally.

Experimental Protocols

General Protocol for Temperature Screening in a this compound Coupling

This protocol is a starting point and should be optimized for your specific substrates.

Reagents & Equipment:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene)

  • Reaction vials suitable for heating, magnetic stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vial Preparation: To three separate oven-dried reaction vials, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), base (0.2 mmol), palladium catalyst (0.002 mmol), and ligand (0.004 mmol).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1.0 mL) to each vial via syringe.

  • Heating: Place each vial in a pre-heated aluminum block or oil bath at different temperatures (e.g., Vial 1: 60°C, Vial 2: 80°C, Vial 3: 100°C ).

  • Reaction Monitoring: Stir the reactions at their respective temperatures. After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the starting material is consumed or the reaction appears to have stalled. Compare the conversion and byproduct profile at each temperature to identify the optimal condition.

Visualizations

G cluster_start Reaction Setup cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp screen_temp Perform Temperature Screen (e.g., 60, 80, 100°C) check_temp->screen_temp No check_reagents Are Reagents Stable/Active? check_temp->check_reagents Yes success Improved Yield screen_temp->success use_stable_form Use Cyclobutyltrifluoroborate or Boronate Ester check_reagents->use_stable_form No check_atmosphere Is Atmosphere Inert? check_reagents->check_atmosphere Yes use_stable_form->success degas Degas Solvents & Purge with Ar/N2 check_atmosphere->degas No check_atmosphere->success Yes degas->success

Caption: Troubleshooting workflow for low yield in this compound coupling.

G cluster_protocol Temperature Screening Protocol cluster_heating Parallel Heating prep 1. Prepare Vials with Reagents (Substrates, Catalyst, Base) inert 2. Establish Inert Atmosphere (Purge with Ar/N2) prep->inert add_solvent 3. Add Degassed Solvent inert->add_solvent temp1 Heat Vial 1 @ 60°C add_solvent->temp1 temp2 Heat Vial 2 @ 80°C add_solvent->temp2 temp3 Heat Vial 3 @ 100°C add_solvent->temp3 monitor 4. Monitor Reactions by TLC / LC-MS temp1->monitor temp2->monitor temp3->monitor analyze 5. Compare Conversion & Purity to Determine Optimal Temperature monitor->analyze

Caption: Experimental workflow for temperature optimization.

References

Technical Support Center: Palladium Ligand Selection for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, ligand selection strategies, and experimental protocols for researchers, scientists, and drug development professionals engaged in challenging Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What defines a "challenging" Suzuki-Miyaura coupling reaction?

A1: A Suzuki coupling is generally considered "challenging" when one or both coupling partners possess features that impede the standard catalytic cycle. These features include:

  • Steric Hindrance: The presence of bulky groups (e.g., ortho-substituents) on either the organohalide or the organoboron reagent can slow down key steps like oxidative addition and reductive elimination.[1][2]

  • Unreactive Electrophiles: Aryl chlorides are notoriously difficult substrates due to the strength of the C-Cl bond, which makes the oxidative addition step significantly more demanding compared to aryl bromides or iodides.[3][4][5][6]

  • Electronically Deactivated/Overly Activated Substrates: Electron-rich aryl halides are less reactive towards oxidative addition, while highly electron-deficient halides can be prone to side reactions.[7] Similarly, certain heteroaryl compounds can be problematic.

  • Problematic Organoboron Reagents: Heteroarylboronic acids, particularly those with nitrogen atoms, can be unstable and prone to protodeboronation.[8][9][10] Some boronic acids are also susceptible to homocoupling.[3]

  • Low Catalyst Loadings: Achieving high turnover numbers (TONs) and turnover frequencies (TOFs) for industrial applications requires highly active and stable catalyst systems that can function at very low concentrations.[5][11]

Q2: As a starting point for a novel challenging coupling, how should I select a ligand?

A2: For a new and challenging transformation, begin by evaluating the substrates for steric and electronic properties. A rational starting point is often a bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligand from the "Buchwald ligands" family, such as SPhos or XPhos .[8][12][13] These ligands have demonstrated broad utility and high reactivity, particularly for activating aryl chlorides and coupling sterically hindered partners.[1][8][13] Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) incorporating one of these ligands can also ensure reliable initiation of the catalytic cycle.

Q3: When should I consider an N-Heterocyclic Carbene (NHC) ligand over a phosphine ligand?

A3: N-Heterocyclic Carbene (NHC) ligands are excellent alternatives to phosphines, particularly in cases of extreme steric hindrance or when catalyst stability is a major concern.[11]

  • Use NHCs for Highly Hindered Couplings: NHCs, with their strong σ-donating properties and tunable steric bulk, have proven highly effective in the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls where phosphine ligands may struggle.[2][14]

  • Enhanced Catalyst Stability: The strong Pd-NHC bond can lead to more robust catalysts with higher turnover numbers, making them suitable for reactions requiring prolonged heating or very low catalyst loadings.[11]

  • Unique Selectivity: In some cases, NHC ligands can offer different or complementary selectivity compared to phosphines. For instance, in the coupling of chloroaryl triflates, the SIPr ligand selectively couples at the chloride position, while SIMes favors the triflate.[15][16]

Ligand Selection Guide

The choice of ligand is critical and depends heavily on the specific characteristics of the coupling partners. The following decision tree provides a general guideline for ligand selection in challenging Suzuki couplings.

LigandSelection cluster_start Substrate Analysis cluster_challenges Identify Primary Challenge cluster_recommendations Recommended Ligand Class Start Analyze Coupling Partners: Sterics & Electronics ArylCl Aryl Chloride or Heteroaryl Chloride? Start->ArylCl Electrophile Type Steric High Steric Hindrance? (e.g., ortho,ortho'-disubstituted) Start->Steric Substituent Pattern Heteroaryl Unstable Heteroaryl Boronic Acid? Start->Heteroaryl Nucleophile Stability Buchwald Start with Bulky, Electron-Rich Dialkylbiaryl Phosphines: - XPhos - SPhos - RuPhos ArylCl->Buchwald High success rate Steric->Buchwald Good general choice NHC Consider N-Heterocyclic Carbenes (NHCs): - IPr, SIPr - For extreme sterics or high catalyst stability Steric->NHC For tetra-ortho cases Special Consider Specialized Ligands or Boronic Acid Protection: - Use Pinacol Esters - SPhos often effective - Consider aqueous conditions Heteroaryl->Special Mitigates protodeboronation Buchwald->NHC If yield is still low Troubleshooting cluster_analysis Observation cluster_solutions_inactive Solutions for Inactive Reaction cluster_solutions_sides Solutions for Side Reactions Start Low / No Yield Analyze Analyze Crude Reaction Mixture (LCMS, GCMS, NMR) Start->Analyze UnreactedSM Mainly Unreacted Starting Materials Analyze->UnreactedSM SideProducts Side Products Observed Analyze->SideProducts Sol_Ligand Switch to more active ligand (e.g., XPhos, SPhos, NHC) UnreactedSM->Sol_Ligand Sol_Temp Increase Temperature UnreactedSM->Sol_Temp Sol_Base Screen Stronger Base (e.g., K3PO4) UnreactedSM->Sol_Base Sol_Degas Check Inert Atmosphere & Degassing UnreactedSM->Sol_Degas Sol_Proto Protodeboronation -> Use Anhydrous Conditions or Boronic Ester SideProducts->Sol_Proto Sol_Homo Homocoupling -> Improve Degassing, Lower Temperature SideProducts->Sol_Homo Sol_Dehalo Dehalogenation -> Change Ligand/Solvent, Avoid Hydride Sources SideProducts->Sol_Dehalo

References

Technical Support Center: Anhydrous Suzuki-Miyaura Reactions of Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing anhydrous conditions for Suzuki-Miyaura cross-coupling reactions of alkylboronic acids.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using anhydrous conditions for my Suzuki-Miyaura reaction with an alkylboronic acid?

A1: Anhydrous conditions are advantageous primarily because they suppress protodeboronation, a common side reaction where the boronic acid is replaced by a proton from the solvent (often water).[1] This side reaction is particularly problematic for some heterocyclic and electron-deficient boronic acids. Additionally, anhydrous conditions can prevent the hydrolysis of boronic esters, which are often used as more stable surrogates for alkylboronic acids.[2] In some systems, anhydrous conditions have been shown to significantly increase reaction rates and yields.[1][2]

Q2: What are the main challenges associated with running Suzuki-Miyaura reactions under anhydrous conditions?

A2: A primary challenge is the poor solubility of many common inorganic bases (e.g., K₃PO₄, Cs₂CO₃) in aprotic organic solvents. This leads to heterogeneous reaction mixtures, which can result in poor reproducibility and scalability issues.[1] Factors like stir-rate and particle size of the base can significantly impact the reaction outcome in such cases.[1] Furthermore, alkylboronic acids themselves can be unstable and prone to side reactions other than protodeboronation, such as oxidation and homocoupling.[3]

Q3: Are boronic acids the best choice for anhydrous Suzuki-Miyaura reactions?

A3: Not always. Alkylboronic acids can be unstable.[4] Boronic esters, such as those derived from neopentyl glycol or pinacol (B44631), are often more stable alternatives that prevent protodeboronation.[5] In fact, some modern anhydrous methods are specifically designed for boronic esters and show significant rate enhancements compared to using the corresponding boronic acids.[6] MIDA (N-methyliminodiacetic acid) boronates are another class of stable boron reagents that can be used in sequential couplings under anhydrous conditions.[5]

Q4: What is protodeboronation and how can I minimize it under anhydrous conditions?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While anhydrous conditions inherently reduce the primary source of protons (water), trace amounts of water or acidic protons on other reaction components can still lead to this side reaction. Using boronic esters can enhance stability against protodeboronation.[5] Additionally, ensuring all reagents and solvents are scrupulously dried is critical.

Q5: What is homocoupling and how can it be avoided?

A5: Homocoupling is the undesired coupling of two boronic acid molecules to form a symmetrical biaryl or dialkyl product. This side reaction can be promoted by the presence of Pd(II) species and oxygen.[5] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture to remove oxygen and to use a reliable Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the palladium source and ligand are of high quality. - Use a pre-catalyst or ensure proper in situ generation of the active Pd(0) species. - Consider a different ligand that is more suitable for Csp²-Csp³ coupling (e.g., SPhos, AntPhos).[6][7]
2. Poor solubility of the base.- If using an insoluble inorganic base like K₃PO₄, ensure it is finely powdered and vigorously stirred.[4] - Switch to a soluble organic base such as potassium trimethylsilanolate (TMSOK) for a homogeneous reaction.[1][6]
3. Instability of the alkylboronic acid.- Switch to a more stable boronic ester derivative (e.g., neopentyl glycol or pinacol ester).[5] - Ensure all reagents are pure and dry.
4. Suboptimal reaction temperature.- While some modern anhydrous systems work at room temperature, many require heating (e.g., 80-110 °C).[8] Optimization of the temperature is often necessary.[8]
Significant Protodeboronation 1. Presence of trace water or other proton sources.- Rigorously dry all solvents and reagents. Use flame-dried glassware. - Handle hygroscopic reagents in a glovebox.
2. Inherent instability of the boronic acid.- Use a more stable boronic ester (neopentyl, pinacol, or MIDA).[5]
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for at least 30 minutes).[8]
2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).- Ensure the reaction conditions favor the rapid reduction of the Pd(II) source.
Irreproducible Results 1. Heterogeneous reaction mixture due to insoluble base.- Switch to a soluble base like TMSOK to ensure a homogeneous reaction.[1][2] - If using an insoluble base, control stirring speed and particle size consistently.[1]
2. Degradation of reagents upon storage.- Use fresh, high-purity reagents. Alkylboronic acids can be particularly unstable on the shelf.[4]

Quantitative Data Summary

Table 1: Comparison of Reaction Times for Suzuki-Miyaura Coupling Using Boronic Acids vs. Boronic Esters with TMSOK under Anhydrous Conditions.

ReactionOriginal Conditions (Boronic Acid)Anhydrous Conditions (Boronic Ester with TMSOK)Fold Decrease in Reaction Time
Case Study 1>50 hours< 5 hours>10
Case Study 2>50 hours< 5 hours>10
Case Study 3>50 hours< 5 hours>10

Data adapted from studies demonstrating significant rate improvements.[1][2]

Table 2: Effect of Boron Reagent on Transmetalation Rate.

Boron ReagentRelative Transmetalation Rate
4-Fluorophenylboronic acid1
Ethylene glycol ester of 4-fluorophenylboronic acid>20

This data highlights the significant impact the boronic ester structure can have on the rate of the key transmetalation step.[1]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling of an Alkylboronic Ester with an Aryl Halide using an Insoluble Base

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkylboronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-10 mol%), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).[7][8]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7][8]

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., toluene, dioxane, or THF) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[7]

Protocol 2: Homogeneous Anhydrous Suzuki-Miyaura Coupling Using Potassium Trimethylsilanolate (TMSOK)

  • Reagent Preparation: Prepare a stock solution of TMSOK in an anhydrous solvent like THF.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), the neopentyl glycol alkylboronic ester (1.1-1.2 equiv), the palladium pre-catalyst, and the ligand to a dry vial.

  • Solvent Addition: Add the desired anhydrous solvent (e.g., THF, dioxane).

  • Base Addition: Add the TMSOK solution (typically 1.4 equivalents) to the reaction mixture. Note that the reaction can be exothermic.[1]

  • Reaction Execution: Stir the homogeneous mixture at room temperature or with gentle heating. Reactions are often complete in a short time frame (minutes to a few hours).[2][6]

  • Work-up and Purification: Quench the reaction and follow a standard aqueous work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Conversion in Suzuki-Miyaura Reaction reagent_check Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->reagent_check catalyst_check Evaluate Catalyst System (Pd Source, Ligand) start->catalyst_check condition_check Verify Reaction Conditions (Temperature, Inert Atmosphere) start->condition_check side_reaction_check Investigate Side Reactions (Homocoupling, Protodeboronation) start->side_reaction_check solution1 Impure or Decomposed Reagents? reagent_check->solution1 Analyze solution2 Inactive Catalyst or Inappropriate Ligand? catalyst_check->solution2 Analyze solution3 Suboptimal Conditions? condition_check->solution3 Analyze solution4 Side Reactions Prevalent? side_reaction_check->solution4 Analyze

Caption: A troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.

Anhydrous_Suzuki_Workflow start Start: Assemble Reagents setup Reaction Setup (Flame-dried flask, Inert atmosphere) start->setup addition Add Degassed Anhydrous Solvent setup->addition reaction Heat & Stir (e.g., 80-110 °C) addition->reaction monitor Monitor Progress (TLC, GC/LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for an anhydrous Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Analysis of Cyclobutylboronic Acid and Cyclopropylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, cycloalkylboronic acids serve as indispensable building blocks for the introduction of cyclic moieties into complex molecules, a common strategy in drug discovery and materials science. Among these, cyclopropylboronic acid and cyclobutylboronic acid are frequently utilized. This guide provides a detailed comparison of their reactivity, primarily within the context of the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data to inform researchers in their selection of reagents.

Executive Summary: Reactivity and Structural Considerations

Cyclopropylboronic acid generally exhibits higher reactivity in Suzuki-Miyaura coupling reactions compared to this compound. This difference can be attributed to the inherent structural and electronic properties of the cyclopropyl (B3062369) and cyclobutyl rings. The high ring strain of the cyclopropyl group imparts a higher degree of s-character to the C-B bond, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, the greater flexibility and lower ring strain of the cyclobutyl group, along with a higher propensity for side reactions such as β-hydride elimination, can render its coupling more challenging.

While direct comparative studies of the two boronic acids under identical conditions are not extensively documented, a notable study by Molander et al. on the corresponding potassium trifluoroborate salts provides valuable insights into their relative reactivities. This data, in conjunction with numerous reports on the individual coupling reactions, forms the basis of this comparative analysis.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the efficiency of this reaction is highly dependent on the nature of the organoboron reagent.[1] The following sections present a comparative overview of the performance of this compound and cyclopropylboronic acid in this transformation.

Quantitative Data from Coupling with Aryl Chlorides

A study by Molander and Gormisky on the coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with various aryl chlorides offers the most direct comparison of the reactivity of these two cycloalkyl systems.[2] Although this study utilizes trifluoroborate salts, they serve as stable precursors to the corresponding boronic acids in situ and their reactivity trends are informative. The data from these experiments are summarized in the table below.

Aryl ChlorideCyclopropyl ProductYield (%)Cyclobutyl ProductYield (%)
4-Chloroanisole1-Cyclopropyl-4-methoxybenzene751-Cyclobutyl-4-methoxybenzene68
1-Chloro-4-(trifluoromethyl)benzene1-Cyclopropyl-4-(trifluoromethyl)benzene851-Cyclobutyl-4-(trifluoromethyl)benzene72
4-Chlorobenzonitrile4-Cyclopropylbenzonitrile914-Cyclobutylbenzonitrile83
4'-Chloroacetophenone1-(4-Cyclopropylphenyl)ethan-1-one881-(4-Cyclobutylphenyl)ethan-1-one79
2-Chlorotoluene1-Cyclopropyl-2-methylbenzene651-Cyclobutyl-2-methylbenzene55

Data extracted from Molander, G. A.; Gormisky, P. E. J. Org. Chem. 2008, 73 (19), 7481–7485.[2]

The data consistently shows higher yields for the cyclopropylation of aryl chlorides compared to cyclobutylation under similar reaction conditions. This suggests a greater reactivity of the cyclopropylboron species in the Suzuki-Miyaura coupling.

Structural and Electronic Factors Influencing Reactivity

The observed differences in reactivity can be rationalized by considering the distinct structural and electronic characteristics of the cyclopropyl and cyclobutyl moieties.

Ring Strain: The cyclopropyl group possesses a significant amount of ring strain (approximately 27.5 kcal/mol), which leads to a higher s-character in the exocyclic carbon-boron bond. This increased s-character is believed to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the cycloalkyl group is transferred from the boron atom to the palladium center. The cyclobutyl ring has considerably less ring strain (approximately 26.3 kcal/mol), resulting in a C-B bond with more p-character, which can slow down the rate of transmetalation.

β-Hydride Elimination: Secondary alkylboronic acids, such as this compound, are more prone to β-hydride elimination from the diorganopalladium intermediate in the catalytic cycle.[2] This side reaction leads to the formation of an alkene and a palladium hydride species, reducing the yield of the desired cross-coupled product. The rigid structure of the cyclopropyl group and the high energy of the corresponding cyclopropene (B1174273) make β-hydride elimination a less favorable pathway.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides, as adapted from the work of Molander and Gormisky.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (B8364958) or potassium cyclobutyltrifluoroborate (B12209022) (0.505 mmol, 1.01 equiv)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%) for cyclopropyltrifluoroborate or n-BuPAd₂ (3 mol%) for cyclobutyltrifluoroborate

  • K₂CO₃ (1.5 mmol, 3.0 equiv) for cyclopropyltrifluoroborate or Cs₂CO₃ (1.5 mmol, 3.0 equiv) for cyclobutyltrifluoroborate

  • Cyclopentyl methyl ether (CPME)/H₂O (10:1, 0.25 M)

Procedure:

  • In a glovebox, a microwave vial is charged with the aryl chloride, potassium cycloalkyltrifluoroborate, palladium acetate (B1210297), the appropriate phosphine (B1218219) ligand, and the base.

  • The vial is sealed with a cap lined with a disposable Teflon septum.

  • The reaction solvent (CPME/H₂O mixture) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate + OH⁻ Base Base Borate->Transmetalation ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Factors Affecting Reactivity

The interplay of various factors determines the overall reactivity of cycloalkylboronic acids in Suzuki-Miyaura coupling.

Reactivity_Factors Reactivity Overall Reactivity Yield Product Yield Reactivity->Yield impacts RingStrain Ring Strain sCharacter s-Character of C-B bond RingStrain->sCharacter influences TransmetalationRate Rate of Transmetalation sCharacter->TransmetalationRate increases TransmetalationRate->Reactivity determines BetaHydride β-Hydride Elimination BetaHydride->Reactivity competes with reductive elimination

References

A Comparative Guide to the Performance of Alkylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds in modern organic synthesis.[1] Its application in forming C(sp²)–C(sp³) bonds by coupling aryl or vinyl halides with alkylboron reagents is of particular interest to the pharmaceutical industry, as incorporating greater sp³ character is often correlated with improved drug-like properties.[2] While various organoboron species can be employed, alkylboronic acids and their derivatives present unique advantages and challenges.

This guide provides an objective comparison of the performance of different alkylboronic acids in the Suzuki-Miyaura coupling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagents and conditions for their synthetic needs.

Reactivity and Stability: A Comparative Overview

The choice of an alkylboron reagent is a critical decision that balances reactivity with stability. Alkylboronic acids, while often more reactive, are prone to decomposition pathways like oxidation and protodeboronation.[3] This can impact shelf-life and experimental reproducibility. In contrast, derivatives such as boronic esters (e.g., pinacol (B44631) esters) and potassium alkyltrifluoroborates offer enhanced stability, making them easier to handle, purify, and store.[2][3]

The table below summarizes the key characteristics of these common alkylboron reagents.

Reagent TypeStructure Example (R = isobutyl)ReactivityStabilityHandling
Alkylboronic Acid R-B(OH)₂HighModerate; susceptible to oxidation and protodeboronation.[3]Can be challenging due to potential decomposition.[3]
Alkylboronic Ester (Pinacol) R-B(pin)Moderate to HighHigh; generally stable to air and moisture with a long shelf-life.[3]Typically a crystalline solid, easy to handle and purify.[3]
Potassium Alkyltrifluoroborate [R-BF₃]KModerateHigh; often stable, crystalline solids.[2]Easy to handle and weigh accurately.

Quantitative Performance Comparison

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table presents representative data on the performance of various alkylboronic acids and their ester derivatives under different optimized conditions.

Alkylboron ReagentCoupling PartnerCatalyst / LigandBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-Methylpropylboronic acidAryl bromidePd(OAc)₂ / PCy₃K₃PO₄1,4-Dioxane / H₂O12-24100High (not specified)[4]
Methylboronic ester (neopentyldiol)2-BromonaphthaleneAntPhos-Pd-G3TMSOKTHF< 16094[2]
Cyclopropylboronic ester (neopentyldiol)2-BromonaphthaleneAntPhos-Pd-G3TMSOKTHF< 16081[2]
n-Alkylboronic acidsAlkenyl triflatesNot specifiedAg(I) promoterNot specifiedNot specifiedNot specifiedGood[5][6]
Primary alkylboronic acidsAlkenyl halidesPdCl(C₃H₅)(dppb)Cs₂CO₃Toluene or XyleneNot specifiedNot specifiedGood[5][6]
Cycloalkylboronic acids (secondary)Di-ortho-substituted arylhalidesPd-AntPhosNot specifiedNot specifiedNot specifiedNot specifiedGood[5]

Note: Yields are for isolated products. Conditions are representative and may vary based on specific substrates.

Experimental Protocols

A carefully designed experimental protocol is crucial for achieving high yields and minimizing side reactions, such as β-hydride elimination, which can be a challenge with alkylboronic acids.[4]

This representative method is adapted from a procedure for the coupling of an aryl bromide with 2-methylpropylboronic acid.[4]

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)

  • Alkylboronic acid (e.g., 2-Methylpropylboronic acid, 1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Palladium(II) acetate (B1210297) [Pd(OAc)₂], 0.02 mmol, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., Tricyclohexylphosphine [PCy₃], 0.04 mmol, 4 mol%)

  • Base (e.g., Potassium phosphate, tribasic [K₃PO₄], 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, alkylboronic acid, palladium catalyst, phosphine ligand, and base.[4]

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of Water) via syringe.[4]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.[4]

  • Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 15 mL).[4]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[4]

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex R¹-Pd(II)-X L₂ oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex R¹-Pd(II)-R² L₂ transmetalation->pdi_r_complex reductive_elim Reductive Elimination pdi_r_complex->reductive_elim reductive_elim->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elim->product arx R¹-X (Aryl Halide) arx->oxidative_add boronic R²-B(OH)₂ (Alkylboronic Acid) + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) B 2. Evacuate & Backfill with Inert Gas A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 100°C, 12-24h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[4]

References

A Comparative Analysis of Boronic Acids and Trifluoroborates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is a cornerstone of successful synthetic chemistry, profoundly influencing reaction efficiency, reproducibility, and scalability. Within the expansive toolkit of the modern chemist, organoboron compounds, particularly boronic acids and their trifluoroborate salt counterparts, have carved out an indispensable role, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive and objective comparison of boronic acids and organotrifluoroborates, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: Two Sides of the Same Coin

Boronic acids (RB(OH)₂) and potassium organotrifluoroborates (RBF₃K) are key players in carbon-carbon and carbon-heteroatom bond formation. While boronic acids have a longer history of use, organotrifluoroborates have emerged as highly valuable alternatives, addressing some of the inherent limitations of boronic acids.[1][2][3][4][5] Essentially, organotrifluoroborates can be considered as a "protected" and stabilized form of boronic acids.[1][2][4][5][6][7]

The utility of both reagent classes is exemplified in the Suzuki-Miyaura cross-coupling, a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals. The choice between a boronic acid and a trifluoroborate can significantly impact the outcome and practicality of the synthesis.

Key Distinctions: Stability, Handling, and Reactivity

The fundamental differences between boronic acids and organotrifluoroborates stem from the coordination state of the boron atom. In boronic acids, the boron is tricoordinate and possesses a vacant p-orbital, rendering it susceptible to various decomposition pathways.[6] In contrast, the boron in an organotrifluoroborate is tetracoordinate, which imparts significantly greater stability.[6][7]

Table 1: Comparative Properties of Boronic Acids and Organotrifluoroborates

FeatureBoronic AcidsPotassium Organotrifluoroborates
Physical State Often waxy, amorphous solids, can be difficult to purify.[2]Generally crystalline, free-flowing solids.[6][8][9]
Stability Prone to dehydration to form cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry.[2][9] Susceptible to protodeboronation and oxidation.Remarkably stable to air and moisture, allowing for long-term storage without degradation.[6][8][9][10][11] Less prone to protodeboronation.[12]
Handling Can be challenging due to their physical nature and instability.[10] Some, like allenylboronic acids, can be pyrophoric.[10]Easy to handle and weigh accurately due to their solid, crystalline nature.[5][9]
Reactivity Generally more reactive and can often be used directly in cross-coupling reactions.[10]Typically require an in situ hydrolysis step (slow release of the boronic acid) to participate in the catalytic cycle.[5][10][13] This can be advantageous in minimizing side reactions.[13][14]
Functional Group Tolerance The reactive nature of the boronic acid moiety can sometimes be incompatible with certain functional groups in multi-step syntheses.The trifluoroborate group is stable to a wide range of reagents, allowing for functional group manipulation on the organic substituent while the C-B bond remains intact.[1][2][3][4]

Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Look

The Suzuki-Miyaura cross-coupling reaction provides a valuable platform for comparing the performance of boronic acids and trifluoroborates. While direct, side-by-side comparisons across a broad range of substrates are not always available in the literature, existing data suggest that trifluoroborates are often superior in terms of yield and reproducibility, particularly with challenging substrates.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Aryl HalideBoron ReagentCatalyst/LigandBaseSolventYield (%)Reference
4-Bromoanisolen-Octylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O85Molander et al.
4-BromoanisolePotassium n-octyltrifluoroboratePd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O94Molander et al.
2-NaphthaldehydeAllenylboronic acid pinacol (B44631) ester*--None97Leadbeater et al.[10]
2-NaphthaldehydePotassium allenyltrifluoroborate--Acetone95Leadbeater et al.[10]

*Note: Allenylboronic acid pinacol ester is used as a common surrogate for the free allenylboronic acid due to the high reactivity and instability of the latter.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with Boronic Acids
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., a mixture of toluene and water) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates
  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the potassium organotrifluoroborate (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 3.0 mmol).

  • The vessel is purged with an inert atmosphere.

  • A solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O or THF/H₂O), is added.[13]

  • The reaction mixture is heated and stirred under an inert atmosphere until completion.

  • Work-up and purification are carried out following a similar procedure to that described for boronic acids.

Visualizing the Chemistry

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination Pd0 Pd(0)L_n RedElim->Pd0 Pd0->OxAdd Ar-X ArPdX->Transmetal [RB(OH)₃]⁻ ArPdR->RedElim Ar-R RBF3K R-BF₃K RBOH2 R-B(OH)₂ RBF3K->RBOH2 Hydrolysis (H₂O, Base) RBOH3 [R-B(OH)₃]⁻ RBOH2->RBOH3 Base (OH⁻) RBOH3->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and the activation of boron reagents.

Experimental Workflow: A Typical Cross-Coupling Reaction

Experimental_Workflow start Start reagents Weigh and combine aryl halide, boron reagent, catalyst, and base start->reagents setup Assemble reaction vessel, purge with inert gas reagents->setup solvent Add degassed solvent(s) setup->solvent reaction Heat and stir reaction mixture solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, dilute, and perform aqueous work-up monitoring->workup Complete purification Purify crude product via column chromatography workup->purification analysis Characterize pure product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Decision-Making: Choosing Between Boronic Acids and Trifluoroborates

Decision_Flowchart start Synthetic Goal stability_check Is long-term stability and ease of handling critical? start->stability_check multistep_check Is the boron-containing moiety part of a multi-step synthesis? stability_check->multistep_check No use_trifluoroborate Consider using a Potassium Organotrifluoroborate stability_check->use_trifluoroborate Yes slow_release_check Are side reactions a concern? Is slow release of the active born species beneficial? multistep_check->slow_release_check No multistep_check->use_trifluoroborate Yes slow_release_check->use_trifluoroborate Yes direct_reactivity_check Is high, direct reactivity without an activation step required? slow_release_check->direct_reactivity_check No use_boronic_acid A Boronic Acid may be suitable direct_reactivity_check->use_boronic_acid Yes direct_reactivity_check->use_boronic_acid Consider both options based on substrate and conditions

Caption: A flowchart to guide the selection between boronic acids and trifluoroborates.

Conclusion: A Matter of Strategic Choice

Both boronic acids and potassium organotrifluoroborates are powerful tools in the synthetic chemist's arsenal. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the synthesis. For applications requiring high stability, ease of handling, and controlled reactivity, potassium organotrifluoroborates are often the preferred reagent.[10] Their robustness makes them particularly well-suited for complex, multi-step syntheses common in pharmaceutical and industrial settings.[9] Boronic acids, on the other hand, remain highly valuable for their direct reactivity and in situations where their inherent instability is not a limiting factor. A thorough understanding of the properties and reactivity profiles of both classes of reagents is paramount for the development of efficient, reliable, and scalable synthetic routes.

References

A Comparative Guide to the Stability of Cyclobutylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of building blocks like cyclobutylboronic acid and its derivatives is crucial for ensuring the reproducibility of synthetic procedures and the viability of these compounds in various applications, including as intermediates in the synthesis of active pharmaceutical ingredients. This guide provides an objective comparison of the stability of this compound and its derivatives with other relevant boronic acids, supported by experimental data and detailed protocols.

Core Concepts in Boronic Acid Stability

The stability of boronic acids is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The C-B bond in alkylboronic acids is generally more stable to protodeboronation than in arylboronic acids, especially electron-rich or heteroaromatic ones. However, all boronic acids are prone to oxidation. The formation of boronic esters is a common strategy to enhance stability.

Comparative Stability Analysis

While specific quantitative stability data for this compound is not extensively available in the public domain, we can infer its stability profile by comparing it with other well-studied alkyl- and arylboronic acids. Boronic esters, such as those formed with pinacol (B44631) (Bpin) or N-methyliminodiacetic acid (MIDA), generally exhibit significantly greater stability than the free boronic acids.[1]

Table 1: Qualitative Stability Comparison of Boronic Acids and Their Pinacol Esters

Compound TypeHydrolytic StabilityOxidative StabilityThermal StabilityHandling and Storage
Alkylboronic Acids Moderate; susceptible to dehydration to boroxines.Moderate; susceptible to oxidation.Can undergo dehydration at elevated temperatures.Can be challenging to handle and purify due to potential decomposition.[2]
This compound (inferred) Moderate; similar to other alkylboronic acids.Moderate; similar to other alkylboronic acids.Expected to be a solid with a defined melting point (118-123 °C), suggesting moderate thermal stability.Should be stored at 2-8°C.
Alkylboronic Pinacol Esters High; generally stable to air and moisture.[2]More resistant to oxidation than the corresponding boronic acids.Generally more thermally stable than boronic acids.Typically crystalline solids, easy to handle and purify.
Arylboronic Acids Variable; often less stable than alkylboronic acids, especially under basic conditions.Susceptible to oxidation.Generally stable solids.Generally stable solids, but can be sensitive to air and moisture.
Arylboronic Pinacol Esters High; significantly more stable than the corresponding boronic acids.More resistant to oxidation than the corresponding boronic acids.Generally stable solids.Crystalline solids with good shelf-life.

Table 2: Representative Quantitative Stability Data for Boronic Acid Derivatives

Note: Direct quantitative data for this compound is limited. The following data for other boronic acids is provided for comparative purposes.

CompoundConditionStability MetricValueReference
Phenylboronic acidOxidative (H₂O₂)Relative rate constant1.0[3]
Phenylboronic acid boralactoneOxidative (H₂O₂)Relative rate constant1 x 10⁻⁴[3]
2-Fluoropyridine-3-boronic acidProtodeboronationDegradationRapid at neutral pH[4]
2-Pyridyl MIDA boronateBenchtop storageStabilityStable for over 60 days[5]

Experimental Protocols

The following are generalized protocols for assessing the stability of boronic acids and their derivatives. These can be adapted for this compound and its esters.

Protocol 1: Assessing Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the monitoring of the degradation of a boronic acid to its corresponding protodeboronated product over time.[4]

  • Objective: To qualitatively and semi-quantitatively determine the rate of hydrolysis.

  • Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Prepare a stock solution of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration.

    • Add a known amount of an internal standard.

    • Transfer an aliquot of the solution to an NMR tube and acquire a spectrum at t=0.

    • Introduce a controlled amount of D₂O to initiate hydrolysis.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of a characteristic signal of the starting material and the appearance of the signal for the protodeboronated product (cyclobutane).

    • Calculate the percentage of remaining boronic acid at each time point by comparing the integration of the respective peaks relative to the internal standard.

Protocol 2: Assessing Oxidative Stability by HPLC

This method quantifies the degradation of the boronic acid in the presence of an oxidizing agent.[6]

  • Objective: To determine the rate of oxidative degradation under specific conditions.

  • Instrumentation: HPLC system with a UV or RI detector.

  • Procedure:

    • Develop a stability-indicating HPLC method capable of separating the this compound derivative from its degradation products.

    • Prepare a stock solution of the boronic acid derivative in a suitable solvent (e.g., acetonitrile/water).

    • Treat the solution with an oxidizing agent (e.g., hydrogen peroxide) at a controlled temperature.

    • At specified time points, inject aliquots of the reaction mixture onto the HPLC system.

    • Monitor the peak area of the starting material and any degradation products.

    • Calculate the percentage of the remaining boronic acid derivative at each time point to determine the degradation kinetics.

Protocol 3: Assessing Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition.[7][8]

  • Objective: To determine the onset temperature of decomposition and mass loss profile.

  • Instrumentation: TGA instrument.

  • Procedure:

    • Accurately weigh a small amount of the this compound derivative into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • Analyze the resulting thermogram to identify the onset of decomposition and the temperatures of maximum mass loss rate.

Visualizing Stability Concepts

DegradationPathways Cyclobutyl_BA This compound C₄H₉B(OH)₂ Cyclobutane Cyclobutane (Protodeboronation Product) Cyclobutyl_BA->Cyclobutane H⁺/H₂O Cyclobutanol Cyclobutanol (Oxidation Product) Cyclobutyl_BA->Cyclobutanol [O] Boroxine Cyclobutylboroxine (Dehydration Product) Cyclobutyl_BA->Boroxine Heat (-H₂O)

Figure 1: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_hydrolytic Hydrolytic Stability (NMR) cluster_oxidative Oxidative Stability (HPLC) cluster_thermal Thermal Stability (TGA) H1 Prepare Solution in DMSO-d₆ H2 Add D₂O H1->H2 H3 Monitor by ¹H NMR H2->H3 H4 Analyze Data H3->H4 O1 Prepare Solution O2 Add Oxidant (e.g., H₂O₂) O1->O2 O3 Analyze by HPLC O2->O3 O4 Determine Kinetics O3->O4 T1 Place Sample in TGA T2 Heat under N₂ or Air T1->T2 T3 Record Mass Loss T2->T3 T4 Analyze Thermogram T3->T4

Figure 2: General experimental workflows for assessing boronic acid stability.

Conclusion

References

A Comparative Guide to the Spectroscopic Characterization of Cyclobutyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutyl moiety, a four-membered aliphatic ring, is a key structural motif in numerous biologically active compounds and functional materials. Its inherent ring strain and unique conformational properties significantly influence molecular reactivity, binding affinity, and physicochemical characteristics. A thorough spectroscopic characterization is therefore paramount for the unambiguous identification, structural elucidation, and conformational analysis of these molecules. This guide provides a comparative overview of the primary spectroscopic techniques used to characterize cyclobutyl-containing compounds, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the parent cyclobutane (B1203170) is deceptively simple, showing a single peak due to the rapid conformational flipping (ring puckering) at room temperature, which makes all eight protons chemically equivalent on the NMR timescale.[1] However, in substituted cyclobutanes, this symmetry is broken, leading to more complex spectra.

Key Features:

  • Chemical Shift: Protons on the cyclobutyl ring typically resonate in the range of 1.5 - 2.5 ppm . This is downfield compared to larger, less strained cycloalkanes like cyclohexane (B81311) (approx. 1.43 ppm).[2][3]

  • Ring Strain Effect: The increased s-character in the C-H bonds of the strained cyclobutane ring leads to a deshielding effect on the ring protons compared to open-chain alkanes or larger rings.

  • Coupling Constants: Vicinal (³J) and geminal (²) coupling constants are highly dependent on the ring's conformation (puckered vs. planar) and the dihedral angles between protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Key Features:

  • Chemical Shift: The carbon atoms of a cyclobutyl ring typically appear in the aliphatic region of the spectrum, with the parent cyclobutane resonating at approximately 22-23 ppm . This is slightly upfield compared to cyclopentane (B165970) (~26 ppm) and cyclohexane (~27 ppm).[4]

Data Summary: NMR Spectroscopy
Compound/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Cyclobutane~1.96[1]~22.4A single peak in both ¹H and ¹³C spectra due to molecular symmetry and rapid conformational averaging.
Substituted Cyclobutyl1.5 - 2.520 - 50 (unsubstituted C)Shifts are highly dependent on the nature and stereochemistry of the substituents.
Comparison: Cyclopentane~1.51[5]~25.8[6]Upfield shift compared to cyclobutane in ¹H NMR.[3][5]
Comparison: Cyclohexane~1.43[2]~27.1[4]Further upfield shift in ¹H NMR, reflecting decreased ring strain.[2][3]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutyl-containing compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in substituted cyclobutanes.

  • Data Acquisition (¹H):

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) are essential to establish proton-proton connectivities.

  • Data Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

    • Typical parameters: spectral width of 200-240 ppm, longer acquisition times and relaxation delays may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

    • DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For cyclobutyl-containing molecules, IR can provide clues about the ring structure itself.

Key Features:

  • C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclobutyl ring typically appear in the 2850-3000 cm⁻¹ region, similar to other cycloalkanes. High-resolution studies on the cyclobutyl radical have identified specific α-CH stretch fundamentals around 3069 cm⁻¹.[6][7]

  • CH₂ Scissoring/Bending: The bending vibrations of the CH₂ groups are observed around 1450-1470 cm⁻¹ .

  • Ring Vibrations ("Puckering"): The cyclobutane ring is not planar and undergoes a "puckering" vibration. These ring modes can sometimes be observed in the fingerprint region (< 1000 cm⁻¹ ), although they are often weak and can be difficult to assign definitively without computational support. The presence of two conformers (bent and planar) can lead to distinct C-X (where X is a halogen) stretching fundamentals in substituted cyclobutanes.[8]

Data Summary: IR Spectroscopy
Vibrational ModeCyclobutane & Derivatives (cm⁻¹)Comparison: Cyclopentane & Cyclohexane (cm⁻¹)Notes
C-H Stretch (CH₂)2850 - 3000[7]2850 - 2960[1][9]The exact position can be influenced by ring strain and substitution.
CH₂ Bending (Scissoring)~1450 - 1470~1450 - 1465[1]A characteristic absorption for methylene groups in aliphatic rings.
Ring Puckering/Modes< 1000< 1000These bands are often weak and complex, but can be characteristic of the specific ring system.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: No special preparation is needed for liquid or solid samples. Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Key Features:

  • Molecular Ion (M⁺•): The molecular ion peak for cyclobutane (m/z 56) is typically observable.[4] The stability of the molecular ion in substituted cyclobutanes depends on the nature of the substituents.

  • Fragmentation: The strained cyclobutyl ring undergoes characteristic fragmentation pathways. The most common fragmentation is the cleavage into two ethylene (B1197577) molecules (C₂H₄), leading to a prominent peak at m/z 28 for the parent cyclobutane, which is often the base peak.[4]

  • Loss of Substituents: In substituted cyclobutanes, cleavage of the substituent (α-cleavage) is a common pathway.

  • Ring Opening: The molecular ion can undergo ring-opening to form a butene radical cation before further fragmentation.

Data Summary: Mass Spectrometry (Electron Ionization)
Ion TypeCyclobutane (m/z)Comparison: Cyclopentane (m/z)Comparison: Cyclohexane (m/z)Fragmentation Pathway
Molecular Ion [M]⁺•56[4]70[10]84[8]Ionization of the parent molecule.
[M-15]⁺41[4]55[10]69Loss of a methyl radical (CH₃•) following rearrangement.
[M-28]⁺28[4]42[10]56[8]Loss of a neutral ethylene molecule (C₂H₄), a characteristic pathway for cycloalkanes.[8]
Base Peak28[4]42[10]56[8]The most abundant fragment ion.
Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile liquids, a direct injection or GC-MS is suitable. For solids, a direct insertion probe can be used.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Key Features:

  • Saturated Cycloalkanes: Unsubstituted cyclobutane, like other saturated alkanes, does not contain any chromophores (π systems or atoms with non-bonding electrons). It only undergoes high-energy σ → σ* transitions.[11]

  • Absorption Wavelength: These transitions occur at very short wavelengths (< 160 nm ), which are in the vacuum UV region and outside the range of standard UV-Vis spectrophotometers (typically 200-800 nm).[11]

  • Substituted Cyclobutanes: A cyclobutyl-containing molecule will only show a UV-Vis spectrum if the substituent is a chromophore (e.g., a carbonyl group, an aromatic ring, a conjugated system). In such cases, the absorption maxima will be characteristic of the chromophore, although the cyclobutyl ring may cause minor shifts (solvatochromic effects) compared to an acyclic analogue. For example, molecules with a C=O group often show a weak n→π* transition around 270-300 nm.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. The instrument software will automatically subtract the solvent's absorbance.

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow for characterizing a novel cyclobutyl-containing compound and the relationship between the spectroscopic techniques and the structural information they provide.

G cluster_workflow Experimental Workflow for Characterization synthesis Synthesis of Novel Cyclobutyl Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry purification->nmr ir IR Spectroscopy - Functional Groups purification->ir uv UV-Vis Spectroscopy - Chromophores - Conjugation purification->uv ms->nmr Provides MW for NMR structure Structure Elucidation & Confirmation ms->structure nmr->structure ir->structure uv->structure G cluster_relationship Logical Relationships in Spectroscopic Analysis Molecule Cyclobutyl-Containing Molecule NMR NMR (¹H, ¹³C, COSY, etc.) IR Infrared (IR) MS Mass Spec (MS) UV UV-Vis Connectivity C-H Framework Connectivity Stereochemistry NMR->Connectivity FunctionalGroups Functional Groups (C=O, O-H, etc.) IR->FunctionalGroups MolWeight Molecular Weight Fragmentation Pattern MS->MolWeight Chromophores Conjugated Systems Chromophores UV->Chromophores

References

A Comparative Guide to Cyclobutylation Reagents: Moving Beyond Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyclobutyl moiety is a crucial strategy in medicinal chemistry and materials science, often imparting desirable physicochemical properties to molecules. While cyclobutylboronic acid has been a workhorse reagent for this transformation, its inherent instability and propensity for protodeboronation present significant challenges. This guide provides an objective comparison of viable alternative reagents for cyclobutylation, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic needs.

Performance Comparison of Cyclobutylation Reagents

The following table summarizes the performance of various cyclobutylation reagents in cross-coupling reactions, offering a direct comparison of their efficacy under representative conditions.

ReagentCoupling Partner (Example)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl HalidePd(OAc)₂, SPhosToluene (B28343)/H₂O10018~70-85[General Suzuki Conditions]
Potassium Cyclobutyltrifluoroborate (B12209022) 4-ChloroanisolePd(OAc)₂, n-BuPAd₂CPME/H₂O1001285[1]
Cyclobutyl Grignard Reagent 1-IodooctaneCo(acac)₂THF251288[2]
Cyclobutylzinc Bromide 2-BromobenzonitrilePd(OAc)₂, CPhosTHF25394[3]
1-Phenylsulfonylbicyclo[1.1.0]butane 2-NaphtholAgBF₄Toluene/DCE1001285 (cis)[4]
(E)-1-(Hept-1-en-1-yl)silacyclobutane IodobenzenePd(dba)₂THF250.195[5][6]

In-Depth Analysis of Alternative Reagents

Potassium Cyclobutyltrifluoroborate: The Stable Alternative

Potassium organotrifluoroborates have emerged as highly effective and stable surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions.[1] Their key advantage lies in their crystalline, air- and moisture-stable nature, which circumvents the issue of protodeboronation often observed with this compound.[1][7]

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride [1]

A reaction vessel is charged with Pd(OAc)₂ (2 mol%), the phosphine (B1218219) ligand (e.g., n-BuPAd₂, 3 mol%), potassium cyclobutyltrifluoroborate (1.2 equiv.), the aryl chloride (1.0 equiv.), and Cs₂CO₃ (3.0 equiv.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The appropriate solvent (e.g., cyclopentyl methyl ether (CPME)/H₂O, 10:1) is added, and the mixture is heated at 100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X R-X Ar-Pd(II)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)-X->Ar-Pd(II)-R' R'-B(OR)2 Transmetalation Transmetalation (R'-BY2 + Base) Ar-Pd(II)-R'->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)-R'->Ar-R' Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Cyclobutyl Grignard Reagents: For Cobalt-Catalyzed Couplings

Grignard reagents offer a classic and powerful method for C-C bond formation. Cyclobutyl Grignard reagents can be effectively employed in cobalt-catalyzed cross-coupling reactions with alkyl halides, providing a distinct reactivity profile compared to palladium-catalyzed methods.[2]

Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of a Cyclobutyl Grignard Reagent with an Alkyl Iodide [2]

To a solution of the alkyl iodide (1.0 equiv.) and Co(acac)₂ (5 mol%) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of cyclobutylmagnesium bromide (1.5 equiv.) in THF dropwise over several hours using a syringe pump. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

DOT Diagram: General Workflow for Grignard Cross-Coupling

Grignard_Workflow Start Start Alkyl_Halide Alkyl Halide + Co(acac)2 in THF Start->Alkyl_Halide Grignard_Addition Slow addition of Cyclobutyl Grignard Alkyl_Halide->Grignard_Addition Reaction Stir at RT Grignard_Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Product Product Workup->Product

Caption: Experimental workflow for cobalt-catalyzed Grignard cross-coupling.

Cyclobutylzinc Reagents: Mild and Functional Group Tolerant

Organozinc reagents are known for their high functional group tolerance and are key partners in Negishi cross-coupling reactions.[8] Cyclobutylzinc halides can be prepared and used in situ for palladium-catalyzed couplings with aryl halides, often under mild conditions.

Experimental Protocol: Negishi Coupling of a Cyclobutylzinc Halide with an Aryl Bromide [3]

In a flame-dried flask under an inert atmosphere, activated zinc dust (1.5 equiv.) is suspended in anhydrous THF. Cyclobutyl bromide (1.2 equiv.) is added, and the mixture is stirred at room temperature until the formation of the organozinc reagent is complete (monitored by GC). In a separate flask, the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., CPhos) are dissolved in THF. The freshly prepared cyclobutylzinc bromide solution is then transferred to the second flask via cannula. The reaction mixture is stirred at room temperature for 3-6 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

DOT Diagram: Relationship between Reagent Preparation and Coupling

Negishi_Relationship cluster_prep Reagent Preparation cluster_coupling Negishi Coupling Cyclobutyl_Halide Cyclobutyl Halide Organozinc Cyclobutylzinc Halide Cyclobutyl_Halide->Organozinc Zinc Activated Zinc Zinc->Organozinc Coupled_Product Cyclobutylated Arene Organozinc->Coupled_Product Aryl_Halide Aryl Halide Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product

Caption: Logical flow from reagent preparation to Negishi coupling.

Bicyclo[1.1.0]butanes: Strain-Release Driven Cyclobutylation

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can undergo ring-opening reactions to generate 1,3-difunctionalized cyclobutanes.[4] This strain-release strategy enables novel transformations, such as the diastereoselective C(sp²)-H cyclobutylation of hydroxyarenes.

Experimental Protocol: Silver-Catalyzed C(sp²)-H Cyclobutylation using a Bicyclo[1.1.0]butane [4]

To a solution of the hydroxyarene (1.0 equiv.) and 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv.) in a mixture of toluene and 1,2-dichloroethane (B1671644) (1:1) is added AgBF₄ (2.5 mol%). The reaction mixture is heated at 100 °C for 12 hours under an inert atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cis-1,3-disubstituted cyclobutane.

Alkenylsilacyclobutanes: Stereospecific Cross-Coupling

Alkenylsilacyclobutanes are stable and readily prepared reagents that participate in highly stereospecific palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides.[5][6] These reagents offer an alternative to organoboron and organotin compounds, with the advantage of producing non-toxic byproducts.[6]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of an Alkenylsilacyclobutane [5][6]

To a solution of the alkenylsilacyclobutane (1.1-1.2 equiv.) in anhydrous THF is added tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 3.0 equiv., 1.0 M in THF). After stirring for a few minutes, the aryl halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(dba)₂, 5 mol%) are added. The reaction is stirred at room temperature for a short period (typically minutes to a few hours). The reaction mixture is then diluted with an organic solvent, washed with water, dried, and concentrated. The product is purified by column chromatography.

Conclusion

While this compound remains a useful reagent, its limitations have spurred the development of a diverse array of alternatives for cyclobutylation. Potassium cyclobutyltrifluoroborate offers enhanced stability for Suzuki-Miyaura couplings. Cyclobutyl Grignard and zinc reagents provide complementary reactivity, particularly for cobalt- and palladium-catalyzed reactions, respectively, with high functional group tolerance. For more complex transformations, strain-release strategies with bicyclo[1.1.0]butanes and stereospecific couplings with alkenylsilacyclobutanes offer unique synthetic advantages. The choice of reagent will ultimately depend on the specific substrate, desired reactivity, and tolerance of functional groups. This guide provides the necessary data and protocols to make an informed decision for your next cyclobutylation reaction.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance with Supporting Experimental Data

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and development, the incorporation of unique structural motifs is paramount. The cyclobutyl group, in particular, offers a desirable three-dimensional profile, metabolic stability, and can serve as a bioisostere for other common functionalities. The efficient coupling of cyclobutylboronic acid and its derivatives with aryl and heteroaryl halides is therefore a critical transformation.

The success of this coupling is highly dependent on the choice of the palladium catalyst. The nature of the palladium precursor and, more importantly, the ancillary ligand, dictates the catalyst's activity, stability, and selectivity. This guide provides a comparative overview of the efficiency of different palladium catalyst systems in the Suzuki-Miyaura coupling of cyclobutylboron reagents with a focus on providing clear, quantitative data and detailed experimental protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficiency of a palladium catalyst in the Suzuki-Miyaura coupling of cyclobutylboron species is influenced by factors such as the ligand, base, solvent, and reaction temperature. Below is a summary of quantitative data from a key study, offering a comparative view of a highly effective catalytic system for this transformation. While direct comparative studies on a wide range of catalysts for this compound itself are limited in the literature, the data presented for the closely related potassium cyclobutyltrifluoroborate (B12209022) provides a strong benchmark for performance.

Table 1: Palladium-Catalyzed Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Various Aryl Chlorides [1]

EntryAryl ChlorideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroanisole1-Cyclobutyl-4-methoxybenzene3% Pd(OAc)₂, 6% XPhosK₂CO₃CPME/H₂O (10:1)1002475
21-Chloro-3,5-dimethoxybenzene1-Cyclobutyl-3,5-dimethoxybenzene3% Pd(OAc)₂, 6% XPhosK₂CO₃Toluene/H₂O (10:1)1002482
34-Chlorobenzonitrile4-Cyclobutylbenzonitrile3% Pd(OAc)₂, 6% XPhosK₂CO₃CPME/H₂O (10:1)1002495
41-(4-Chlorophenyl)ethan-1-one1-(4-Cyclobutylphenyl)ethan-1-one3% Pd(OAc)₂, 6% XPhosK₂CO₃CPME/H₂O (10:1)1002491
52-Chloro-5-methoxypyridine2-Cyclobutyl-5-methoxypyridine3% Pd(OAc)₂, 6% XPhosK₂CO₃Toluene/H₂O (10:1)1002485

CPME = Cyclopentyl methyl ether

The data clearly indicates that the combination of a simple palladium(II) acetate (B1210297) precursor with the bulky, electron-rich biarylphosphine ligand, XPhos, is highly effective for the coupling of potassium cyclobutyltrifluoroborate with a range of electronically diverse aryl and heteroaryl chlorides.[1] The high yields achieved with both electron-rich and electron-poor aryl chlorides underscore the versatility of this catalyst system.

While specific data for other common palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the context of this compound coupling was not prevalent in the surveyed literature, the exceptional performance of the Pd(OAc)₂/XPhos system suggests that modern bulky phosphine (B1218219) ligands are crucial for facilitating the coupling of secondary alkylboron reagents.[2][3]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following section provides detailed experimental methodologies for the synthesis of the cyclobutylboron reagent and the subsequent cross-coupling reaction.

Synthesis of Potassium Cyclobutyltrifluoroborate[1]
  • This compound (909 mg, 9.1 mmol) was dissolved in methanol (B129727) (20 mL) at room temperature.

  • The solution was cooled to 0 °C in an ice bath.

  • A saturated aqueous solution of KHF₂ (11.1 mL) was added dropwise to the stirring solution at 0 °C.

  • The reaction mixture was allowed to warm to room temperature and stirred for an additional 3 hours.

  • The solvent was removed under reduced pressure (in vacuo) and the resulting solid was dried under vacuum overnight.

  • The crude solid was purified by extraction (3x) via sonication for 15 minutes with a suitable solvent, followed by filtration and drying to yield the potassium cyclobutyltrifluoroborate.

General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Aryl Chlorides[1]
  • A reaction vessel was charged with Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclobutyltrifluoroborate (1.01 equivalents), and K₂CO₃ (3.0 equivalents).

  • The vessel was sealed, evacuated, and backfilled with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • The aryl chloride (1.0 equivalent) and the solvent system (e.g., CPME/H₂O 10:1 or Toluene/H₂O 10:1) were added via syringe.

  • The reaction mixture was stirred at 100 °C for 24 hours.

  • Upon completion, the reaction was cooled to room temperature and diluted with water.

  • The aqueous layer was extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc) (3x).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica (B1680970) gel column chromatography to afford the desired arylcyclobutane.

Visualizing the Process

To better understand the experimental workflow and the fundamental catalytic cycle, the following diagrams have been generated.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Pd(OAc)₂, XPhos, K-cyclobutyltrifluoroborate, K₂CO₃ seal Seal Vessel & Inert Atmosphere reagents->seal Place in Vessel add_reagents Add Aryl Chloride & Solvent seal->add_reagents heat Heat at 100°C for 24h add_reagents->heat extract Cool, Dilute with H₂O & Extract heat->extract Reaction Complete dry Dry Organic Layer & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end end purify->end Isolated Product

Caption: A generalized workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium cyclobutyltrifluoroborate.

Suzuki_Cycle pd0 Pd(0)Lₙ pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox Oxidative Addition (R¹-X) center pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (R¹-R²)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of Cyclobutylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography stands as a definitive method for elucidating these structures at an atomic level. This guide provides a comparative overview of the X-ray crystallographic analysis of cyclic boronic acids, with a specific focus on derivatives of cyclobutylboronic acid. Due to a lack of publicly available crystallographic data for this compound and its derivatives, this guide will use phenylboronic acid as a detailed case study for comparison and discuss the general principles applicable to cyclic boronic acids.

Comparative Crystallographic Data of Phenylboronic Acid

The crystal structure of phenylboronic acid reveals a dimeric arrangement in the solid state, a common feature for many boronic acids, driven by hydrogen bonding between the boronic acid moieties. The key crystallographic parameters for phenylboronic acid are summarized in the table below.[1][2] This data serves as a benchmark for what can be expected when analyzing novel this compound derivatives.

ParameterPhenylboronic Acid
Crystal System Orthorhombic
Space Group Iba2
Unit Cell Dimensions a = 17.9049(7) Å, b = 15.3264(5) Å, c = 9.8113(2) Å
B-C Bond Length (Å) 1.563 - 1.568
B-O Bond Lengths (Å) 1.362 - 1.378
Key Hydrogen Bonds O-H···O interactions forming dimeric units

Table 1: Crystallographic data for phenylboronic acid. Data sourced from Rettig & Trotter (1977).[1]

Experimental Workflow for X-ray Crystallographic Analysis

The process of determining the crystal structure of a novel this compound derivative follows a well-established workflow, from synthesis to final structural refinement.

experimental_workflow Experimental Workflow for X-ray Crystallography of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth Screening purification->crystallization optimization Optimization of Conditions crystallization->optimization data_collection Data Collection optimization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

A generalized workflow for X-ray crystallographic analysis.

Detailed Experimental Protocols

Synthesis and Purification of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the reaction of a corresponding cyclobutyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. General synthetic routes for alkylboronic acids are well-documented. Purification is crucial to obtain high-quality crystals and is often achieved through column chromatography or recrystallization from appropriate solvents.

Crystallization of Small Molecules

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the compound's solution, inducing crystallization.[3]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

The choice of solvent is critical and often requires screening a variety of solvent systems.[3]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction pattern is recorded as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.

Alternative Structural Analysis Methods

While X-ray crystallography provides unambiguous structural data, other techniques are invaluable for characterizing this compound derivatives, especially when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹¹B), connectivity, and stereochemistry.Non-destructive, provides information about the molecule in solution, can be used for both soluble and some insoluble compounds (solid-state NMR).Does not provide precise bond lengths and angles, can be difficult to interpret for complex molecules without 2D NMR techniques.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample, can be coupled with chromatographic techniques for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms. Boronic acids can sometimes be challenging to analyze due to dehydration and formation of boroxines.

Table 2: Comparison of alternative structural analysis methods.

References

Safety Operating Guide

Proper Disposal of Cyclobutylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cyclobutylboronic acid, ensuring laboratory safety and environmental compliance.

This compound, a valuable reagent in organic synthesis, requires careful management due to its potential hazards. Adherence to the following protocols will mitigate risks and foster a secure research environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risks.

Essential Personal Protective Equipment:
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Hazard Summary

The following table summarizes the key hazard information for this compound and similar boronic acids, based on available Safety Data Sheets (SDS).

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3 (Respiratory tract irritation)H335: May cause respiratory irritation.

Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional policies.

Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most common and recommended method for the disposal of this compound.

Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents.

  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, gloves, silica (B1680970) gel) in a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: If the this compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.

In-Lab Neutralization of Small Quantities (Consult institutional policy)

For very small quantities of this compound waste, in-lab neutralization may be an option, but only if permitted by your institution and local regulations. this compound is a weak acid and can be neutralized with a mild base.

This procedure should be performed in a chemical fume hood while wearing all required PPE.

Experimental Protocol for In-Lab Neutralization

Objective: To neutralize small quantities of this compound waste for safe disposal.

Materials:

  • This compound waste (solid or in a minimal amount of aqueous solution)

  • Beaker of appropriate size

  • Stir bar and stir plate

  • Sodium bicarbonate (baking soda) or another mild base (e.g., sodium carbonate)

  • pH paper or a calibrated pH meter

  • Water (deionized or distilled)

Procedure:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.

    • If neutralizing an aqueous solution, place it directly into the beaker.

  • Neutralization:

    • While stirring the solution, slowly and carefully add small portions of sodium bicarbonate. Be cautious as effervescence (gas evolution) will occur. .

    • Continue adding the mild base incrementally until the effervescence ceases.

  • pH Monitoring:

    • Use pH paper or a pH meter to monitor the pH of the solution.

    • Continue to add the basic solution until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, and if permitted by your local regulations and institutional policy, it may be disposed of down the sanitary sewer with copious amounts of water. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated decision Is In-Lab Neutralization Permitted by Institution? start->decision neutralize Perform In-Lab Neutralization Protocol decision->neutralize Yes collect_hw Collect as Hazardous Waste decision->collect_hw No check_ph Check pH (6.0-8.0) neutralize->check_ph check_ph->neutralize No (Adjust pH) sewer_disposal Dispose Down Sanitary Sewer with Copious Water (If Permitted) check_ph->sewer_disposal Yes end Disposal Complete sewer_disposal->end ehs_pickup Store for EHS Pickup collect_hw->ehs_pickup ehs_pickup->end

Disposal decision workflow for this compound.

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinseates may also need to be collected depending on institutional policy.

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guide for Handling Cyclobutylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Cyclobutylboronic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Precautions

This compound, like other boronic acids, should be handled with care as it can cause skin, eye, and respiratory irritation.[1][2] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4] Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the handling area.[1][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound.[4] Below is a summary of the recommended PPE.

Protection Type Specification Standard Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][3]EN 166 (EU) or NIOSH (US)[3]To protect eyes from dust particles and accidental splashes.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][4]EN 374[3]To prevent skin contact and potential irritation.[1] Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[4][5]-To protect skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][6]NIOSH (US) or EN 143/149 (EU)[3]To minimize the risk of respiratory tract irritation.[4]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Preparation:

  • Before starting any work, ensure the laboratory is clean and free of clutter.[4]

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.[4]

  • Prepare your workspace within a certified chemical fume hood.[3][4]

2. Handling the Compound:

  • Don all required PPE as specified in the table above before handling the chemical.[4]

  • Keep the container of this compound tightly closed when not in use.[4]

  • When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[4]

  • If dissolving the solid, add it slowly to the solvent to prevent splashing.[5]

3. Post-Handling:

  • Thoroughly clean the work area to remove any residual chemical.[4]

  • Wash hands with soap and water after handling, even if gloves were worn.[4]

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][7]

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1][8] Do not pour waste down the drain.[1]

  • Container Management: Ensure waste containers are made of a compatible material and are kept tightly closed except when adding waste.[9]

  • Contaminated Materials: Dispose of contaminated materials such as gloves, wipes, and empty containers in accordance with applicable local, state, and federal regulations.[3][7] Empty containers should be triple-rinsed with a suitable solvent before disposal; the rinsate should be collected as hazardous waste.[9]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7] Remove and wash contaminated clothing before reuse.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[10]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5][7]

For spills, evacuate the area and ensure adequate ventilation.[3] For small spills, use an inert absorbent material to contain and collect the substance.[1] For large spills, contact your institution's environmental health and safety department.[11]

Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

A Preparation - Verify PPE - Prepare Fume Hood - Locate Safety Equipment B Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B Proceed to PPE C Handling this compound - Weigh and transfer in fume hood - Keep container closed - Avoid dust generation B->C Begin Handling D Post-Handling Procedures - Clean workspace - Wash hands thoroughly C->D Experiment Complete F Emergency Response - Eye/Skin Contact: Flush with water - Inhalation: Move to fresh air - Spill: Evacuate and contain C->F In Case of Incident D->B Decontaminate & Remove PPE E Waste Disposal - Collect in labeled hazardous waste container - Dispose of contaminated PPE D->E Final Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.